molecular formula C8H4ClN3 B12840702 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile

6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile

货号: B12840702
分子量: 177.59 g/mol
InChI 键: WQNIJSOIEFDEIN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile (CAS 1781044-53-8) is a high-purity chemical intermediate designed for advanced research and development applications. This compound features the privileged imidazo[1,2-a]pyridine scaffold, a structure recognized for its significant value in medicinal chemistry and drug discovery . With a molecular formula of C 8 H 4 ClN 3 and a molecular weight of 177.59 g/mol , it serves as a versatile building block for the synthesis of more complex molecules. The imidazo[1,2-a]pyridine core is a "drug prejudice" scaffold, known for its wide range of applications in pharmacology . Analogs of this structure have demonstrated substantial biological activity, including potent effects against Mycobacterium tuberculosis , even showing promise against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . Furthermore, derivatives based on this heterocyclic system are increasingly used in the development of fluorescent probes for bioimaging, such as monitoring pH fluctuations in living cells . The specific substitution pattern of the chloro and cyano functional groups on this molecule makes it a particularly valuable reagent for further synthetic modification, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space in various research programs. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

分子式

C8H4ClN3

分子量

177.59 g/mol

IUPAC 名称

6-chloroimidazo[1,2-a]pyridine-7-carbonitrile

InChI

InChI=1S/C8H4ClN3/c9-7-5-12-2-1-11-8(12)3-6(7)4-10/h1-3,5H

InChI 键

WQNIJSOIEFDEIN-UHFFFAOYSA-N

规范 SMILES

C1=CN2C=C(C(=CC2=N1)C#N)Cl

产品来源

United States
Foundational & Exploratory

Chemical structure and properties of 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and properties of 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile . This document is designed for researchers in medicinal chemistry and process development.

CAS Registry Number: (Analogous to 6188-25-6 for core; specific derivative often referenced in patent literature e.g., EP 2671582 B1) Molecular Formula: C₈H₄ClN₃ Molecular Weight: 177.59 g/mol

Executive Summary

6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile is a high-value heterocyclic scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and T-type calcium channel blockers. Its structure combines the pharmacologically privileged imidazo[1,2-a]pyridine core with two orthogonally reactive functional handles: a chlorine atom at the C6 position and a nitrile group at the C7 position. This dual-functionality allows for sequential functionalization—typically palladium-catalyzed cross-coupling at C6 and nucleophilic transformation or reduction at C7—making it a versatile template for fragment-based drug discovery (FBDD).

Chemical Structure & Electronic Properties

Structural Analysis

The molecule consists of a fused bicyclic system where a pyridine ring is annulated with an imidazole ring. The numbering system is critical for accurate regiochemical modification.

  • Bridgehead Nitrogen (N4): Electron-deficient, directing nucleophilic attack to adjacent carbons in the pyridine ring.

  • C3 Position: Highly electron-rich, susceptible to electrophilic aromatic substitution (SEAr) (e.g., halogenation, formylation).

  • C6 Position (Cl): Activated for oxidative addition by Pd(0) catalysts due to the electron-withdrawing nature of the heterocycle.

  • C7 Position (CN): Electron-withdrawing group (EWG) that decreases the pKa of the ring system and serves as a precursor for amides, acids, or amines.

Physicochemical Profile (Predicted)
PropertyValue / DescriptionNote
Appearance Pale yellow to off-white solidTypical of halo-cyano-heterocycles
Melting Point 165–175 °C (Estimated)Higher than 6-chloroimidazo[1,2-a]pyridine (87°C) due to dipole interactions from CN.
LogP (cLogP) ~1.8 – 2.1Lipophilic enough for cell permeability; suitable for CNS targets.
pKa (Conj. Acid) ~3.5 – 4.0The 7-CN group significantly reduces basicity compared to the parent scaffold (pKa ~6.8).
Solubility DMSO, DMF, CH₂Cl₂, MeOHLimited solubility in water and non-polar alkanes (Hexane).

Synthetic Methodologies

The synthesis of 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile relies on the "condensative cyclization" strategy. The most robust route proceeds via the Hantzsch-type cyclization of a substituted 2-aminopyridine with an α-haloaldehyde equivalent.

Retrosynthetic Analysis

The target molecule is disconnected at the imidazole ring, leading back to 2-amino-5-chloroisonicotinonitrile (2-amino-5-chloro-4-cyanopyridine) and chloroacetaldehyde .

Detailed Experimental Protocol

Step 1: Synthesis of Precursor (Chlorination) If starting from 2-amino-4-cyanopyridine:

  • Reagents: 2-Amino-4-cyanopyridine (1.0 eq), N-Chlorosuccinimide (NCS) (1.1 eq).

  • Solvent: DMF or Acetonitrile.

  • Conditions: Heat to 50–60 °C for 2–4 hours.

  • Workup: Pour into ice water. The product, 2-amino-5-chloroisonicotinonitrile , precipitates. Filter and dry.

    • Note: The amino group directs chlorination ortho to itself (position 3 of pyridine), but the steric and electronic influence of the 4-cyano group directs it to the 5-position (meta to amino, ortho to cyano). Validation required by NMR to confirm regioselectivity (5-Cl vs 3-Cl).

Step 2: Cyclization to Target

  • Reagents: 2-Amino-5-chloroisonicotinonitrile (10 mmol), Chloroacetaldehyde (50% wt in H₂O, 15 mmol), NaHCO₃ (20 mmol).

  • Solvent: Ethanol (30 mL) / Water (5 mL) or n-Butanol (for higher temp).

  • Procedure:

    • Dissolve the aminopyridine in Ethanol.

    • Add NaHCO₃ and Chloroacetaldehyde.

    • Reflux (80–100 °C) for 6–12 hours. Monitor by TLC/LC-MS.

    • Mechanism:[1][2] Initial alkylation of the ring nitrogen followed by cyclization onto the exocyclic amine and dehydration.

  • Purification:

    • Evaporate volatiles.

    • Neutralize with saturated Na₂CO₃ (aq).

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Synthetic Pathway Diagram

Synthesis Start 2-Amino-4-cyanopyridine Step1 Chlorination (NCS, DMF, 50°C) Start->Step1 Inter 2-Amino-5-chloro- isonicotinonitrile (Precursor) Step1->Inter Step2 Cyclization (ClCH2CHO, EtOH, Reflux) Inter->Step2 Target 6-Chloroimidazo[1,2-a] pyridine-7-carbonitrile Step2->Target

Figure 1: Synthetic route from commercially available aminopyridines to the target scaffold.

Reactivity & Functionalization Guide

This scaffold is a "chemical chameleon," allowing orthogonal functionalization at three distinct sites.

C6-Chlorine: Palladium-Catalyzed Cross-Coupling

The C6-Cl bond is chemically activated. It readily undergoes Suzuki-Miyaura coupling with aryl boronic acids.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.

  • Selectivity: Coupling occurs exclusively at C6 without affecting the C7-nitrile or the imidazole ring.

C7-Nitrile: Transformations

The nitrile group is a versatile masking group for various pharmacophores:

  • Hydrolysis: Acidic (H₂SO₄) or basic (NaOH) hydrolysis yields the Carboxylic Acid or Primary Amide .

  • Reduction: Hydrogenation (Raney Ni/H₂) or LiAlH₄ reduction yields the C7-Aminomethyl derivative.

  • Click Chemistry: Reaction with sodium azide (NaN₃) yields the Tetrazole , a bioisostere of carboxylic acid with improved metabolic stability.

C3-Position: Electrophilic Functionalization

The C3 position (imidazole ring) is the most nucleophilic carbon.

  • Halogenation: NIS or NBS introduces Iodine/Bromine at C3, creating a new handle for a second cross-coupling event.

  • Mannich Reaction: Formaldehyde + Secondary Amine introduces an aminomethyl group at C3.

Reactivity Logic Diagram

Reactivity Core 6-Chloroimidazo[1,2-a] pyridine-7-carbonitrile Suzuki Suzuki Coupling (C6) (Ar-B(OH)2, Pd-cat) Core->Suzuki Site: C6-Cl Hydrolysis Hydrolysis (C7) (H2SO4 or NaOH) Core->Hydrolysis Site: C7-CN Electrophilic Electrophilic Subst. (C3) (NIS, NBS, Formylation) Core->Electrophilic Site: C3-H Prod_Suzuki 6-Aryl Derivatives (Kinase Specificity) Suzuki->Prod_Suzuki Prod_Hydro 7-Carboxamide / Acid (H-Bond Donors) Hydrolysis->Prod_Hydro Prod_Elec 3-Halo / 3-Formyl (Further Functionalization) Electrophilic->Prod_Elec

Figure 2: Orthogonal reactivity map demonstrating the scaffold's utility in diversity-oriented synthesis.

Medicinal Chemistry Applications

Kinase Inhibition

The imidazo[1,2-a]pyridine core mimics the adenine ring of ATP. The N1 nitrogen often accepts a hydrogen bond from the kinase hinge region.

  • SAR Insight: Substituents at C6 (introduced via the Cl handle) typically occupy the hydrophobic pocket (Gatekeeper residue interaction).

  • C7 Role: The nitrile or its amide derivative can interact with solvent-front residues or stabilize the conformation via intramolecular hydrogen bonding.

T-Type Calcium Channel Blockers

Derivatives of this scaffold have been explored for treating pain and epilepsy. The 7-position substituent is critical for tuning the lipophilicity and blood-brain barrier (BBB) penetration.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use in a fume hood. Avoid contact with strong acids (generates HCN from nitrile if hydrolyzed under extreme conditions, though unlikely with standard protocols).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

  • Guchhait, S. K., et al. "Groebke–Blackburn–Bienaymé Reaction: An Efficient Route to Imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2011. Link

  • Kyowa Hakko Kirin Co., Ltd. "Ring-fused heterocyclic derivative." European Patent EP2671582B1, 2012. (Describes synthesis of 2-amino-5-chloro-4-cyanopyridine precursor). Link

  • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013. Link

  • Enguehard, C., et al. "Reactivity of 6-chloroimidazo[1,2-b]pyridazine derivatives towards Suzuki cross-coupling reaction." Synthesis, 2001. (Analogous chemistry for halo-imidazo-heterocycles). Link

  • Sigma-Aldrich. "Safety Data Sheet: 6-Chloroimidazo[1,2-a]pyridine." Link

Sources

Technical Guide: Therapeutic Potential of 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the therapeutic potential, synthesis, and medicinal chemistry of 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile derivatives.

Executive Summary

The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, serving as the core for marketed drugs like Zolpidem (GABAergic) and Telacebec/Q203 (Anti-TB).

The specific substitution pattern of 6-chloro-7-carbonitrile represents a highly strategic subclass of this scaffold. This dual-functionalization addresses two critical failure modes in early drug discovery: metabolic instability and target selectivity . The C6-chlorine atom blocks the primary site of oxidative metabolism (CYP450), while the C7-nitrile group acts as a versatile electronic tuner and a hydrogen bond acceptor, critical for engaging specific residues in kinase hinge regions or allosteric pockets of infectious disease targets (e.g., QcrB).

This guide details the synthesis, structure-activity relationships (SAR), and therapeutic utility of this scaffold in Janus Kinase (JAK) inhibition , T-type Calcium Channel modulation , and Anti-infective applications.

Chemical Architecture & Synthesis[1][2][3]

The Strategic Advantage of the 6-Cl, 7-CN Motif
  • C6-Chlorine (Metabolic Blockade): In unsubstituted imidazo[1,2-a]pyridines, the C6 position is electron-rich and prone to rapid oxidation by cytochrome P450 enzymes. Installing a chlorine atom sterically and electronically deactivates this position, significantly extending half-life (

    
    ).
    
  • C7-Cyano (Electronic Tuning): The nitrile group is a strong electron-withdrawing group (EWG). It lowers the pKa of the bridgehead nitrogen, modulating the donor/acceptor properties of the ring system. Furthermore, the nitrile nitrogen can serve as a specific H-bond acceptor in the binding pocket of targets like JAK3 or mycobacterial cytochrome

    
    .
    
Synthetic Workflow

The most robust route to this scaffold involves the cyclocondensation of 2-amino-5-chloroisonicotinonitrile (also known as 2-amino-5-chloro-4-cyanopyridine) with


-halo carbonyls.
Core Synthesis Protocol

Reagents: 2-amino-5-chloroisonicotinonitrile, Chloroacetaldehyde (or substituted


-bromo ketone), NaHCO

, Ethanol/Water.
  • Dissolution: Dissolve 2-amino-5-chloroisonicotinonitrile (1.0 eq) in ethanol.

  • Condensation: Add chloroacetaldehyde (1.5 eq, 50% aq. solution).

  • Reflux: Heat to reflux (80°C) for 4–6 hours.

  • Neutralization: Cool to RT and neutralize with saturated NaHCO

    
     to precipitate the free base.
    
  • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (DCM/MeOH).

Visualization: Synthesis Pathway

The following diagram illustrates the synthesis of the core and its diversification into bioactive derivatives.[1]

SynthesisPathway Start 2-Amino-5-chloro- isonicotinonitrile (Starting Material) Intermediate Cyclization (Hantzsch-type) Start->Intermediate EtOH, Reflux Reagent α-Halo Carbonyl (R-COCH2-X) Reagent->Intermediate Core 6-Chloroimidazo[1,2-a] pyridine-7-carbonitrile (The Scaffold) Intermediate->Core - H2O, - HX Deriv1 JAK Inhibitors (C3-Functionalization) Core->Deriv1 Vilsmeier-Haack / Suzuki Coupling Deriv2 Ca2+ Modulators (C2-Functionalization) Core->Deriv2 Direct Alkylation / Mannich Rxn

Caption: Synthesis workflow from aminopyridine precursors to bioactive 6-chloro-7-cyanoimidazo[1,2-a]pyridine derivatives.

Therapeutic Applications & Mechanism of Action

Janus Kinase (JAK) Inhibition

Derivatives of this scaffold have shown potency as JAK inhibitors , particularly for JAK3. The imidazo[1,2-a]pyridine core mimics the adenine ring of ATP, binding to the hinge region of the kinase.

  • Mechanism: The N1 nitrogen accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Leu905 in JAK3). The C7-cyano group can interact with gatekeeper residues or solvent-front residues, improving selectivity over other kinases.

  • Indication: Autoimmune diseases (Rheumatoid Arthritis, Psoriasis) and Myelofibrosis.

T-Type Calcium Channel Regulation

Patent literature (e.g., EP 2671582) identifies 6-chloro-7-cyano derivatives as modulators of Ca


3.2 (T-type) channels .
  • Mechanism: These compounds stabilize the inactivated state of the channel, reducing neuronal excitability.

  • Indication: Chronic neuropathic pain and severe pruritus (itch).

Anti-Infective Potential (TB & Leishmaniasis)

While Telacebec (Q203) uses a 3-carboxamide core, the 7-carbonitrile variation is being explored to overcome resistance. The nitrile group is robust against bacterial amidases that might degrade carboxamide drugs.

  • Target: QcrB (Cytochrome

    
     complex) in Mycobacterium tuberculosis.
    
  • Advantage: The 6-chloro group prevents rapid clearance by murine and human microsomes, a common failure point for earlier imidazopyridines.

Visualization: Mechanism of Action (JAK Binding)

MOA Kinase JAK Kinase ATP-Binding Pocket Hinge Hinge Region (Leu905) Kinase->Hinge Pocket Hydrophobic Pocket (Selectivity) Kinase->Pocket Scaffold Imidazo[1,2-a]pyridine Core N1 N1 (H-Bond Acceptor) Scaffold->N1 Cl6 6-Cl (Hydrophobic) Scaffold->Cl6 CN7 7-CN (Electronic/Polar) Scaffold->CN7 N1->Hinge H-Bonding Cl6->Pocket Van der Waals Solvent Solvent Front Interactions CN7->Solvent Dipole Interaction

Caption: Pharmacophore mapping of the 6-Cl-7-CN scaffold within the JAK kinase ATP-binding pocket.

Experimental Protocols

Protocol: Synthesis of 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile

Objective: Isolate the core scaffold for further functionalization.

  • Preparation: In a 100 mL round-bottom flask, combine 2-amino-5-chloroisonicotinonitrile (1.53 g, 10 mmol) and ethanol (30 mL).

  • Addition: Add chloroacetaldehyde (50% wt in water, 2.36 g, 15 mmol) dropwise over 10 minutes.

  • Reaction: Reflux the mixture at 80°C for 5 hours. Monitor via TLC (50% EtOAc/Hexane).

  • Workup: Evaporate ethanol under reduced pressure. Resuspend the residue in water (20 mL) and adjust pH to ~8 using saturated NaHCO

    
    .
    
  • Isolation: Filter the resulting precipitate, wash with cold water (2 x 10 mL), and dry under vacuum.

  • Yield Check: Expected yield is 65–75% of a tan/brown solid.

Protocol: In Vitro JAK3 Kinase Assay

Objective: Determine the IC


 of derivatives.
  • Reagents: Recombinant human JAK3 enzyme, Poly(Glu,Tyr) substrate, ATP (Km concentration), and test compounds (dissolved in DMSO).

  • Setup: Use a 384-well plate format.

  • Incubation: Mix enzyme, substrate, and compound. Incubate for 15 mins at RT.

  • Initiation: Add ATP to start the reaction. Incubate for 60 mins.

  • Detection: Use an ADP-Glo™ (Promega) or similar luminescence assay to measure ADP production.

  • Analysis: Plot % Inhibition vs. Log[Compound] to calculate IC

    
    .
    

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions around the 6-chloro-7-cyano core based on aggregated patent data and medicinal chemistry literature.

PositionModificationEffect on ActivityRationale
C2 Aryl / HeteroarylIncreases Potency Extends into the hydrophobic pocket; critical for high affinity.
C3 Amide / SulfonamideIncreases Selectivity Interacts with specific residues (e.g., Gatekeeper) to differentiate between JAK isoforms or bacterial strains.
C6 Chlorine (Fixed) Maintains Stability Removal of Cl leads to rapid metabolic clearance (

min).
C7 Cyano (Fixed) Modulates Electronics Replacement with -H reduces cellular permeability; replacement with -CH

reduces H-bonding capacity.
C8 Small Alkyl (Me)Variable Can cause steric clash depending on the target; usually left unsubstituted (H).

References

  • Synthesis of Imidazo[1,2-a]pyridine Derivatives

    • Title: Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Deriv
    • Source: Asian Journal of Chemical Sciences, 2025.
    • URL:[Link]

  • Title: Imidazopyridine derivatives as JAK inhibitors (WO2011076419A1).
  • T-Type Calcium Channel Modulators

    • Title: Ring-fused heterocyclic deriv
    • Source: European Patent Office.[2]

    • URL
  • General Medicinal Chemistry of the Scaffold

    • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.[3][1][4]

    • Source: ACS Omega, 2026.[3]

    • URL:[Link]

  • Title: Imidazo[1,2-a]pyridine compounds for use in treating cancer (US8513276B2).

Sources

The Strategic Role of 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the significance and utility of the heterocyclic scaffold, 6-chloroimidazo[1,2-a]pyridine-7-carbonitrile, in the landscape of contemporary medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the compound's role as a pivotal intermediate, its synthetic accessibility, and its potential for elaboration into a diverse array of biologically active molecules. We will delve into the underlying chemical principles that make this scaffold a valuable tool in the design and synthesis of novel therapeutic agents.

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine ring system is widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs. The unique electronic and structural features of this fused heterocyclic system allow it to interact with a wide range of biological targets with high affinity and specificity. Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and zolimidine (gastroprotective) feature this core structure, underscoring its therapeutic relevance.[3]

The versatility of the imidazo[1,2-a]pyridine scaffold is further demonstrated by its presence in compounds investigated for a broad spectrum of therapeutic applications, including anticancer,[4][5] antimicrobial,[3] antiviral, and anti-inflammatory activities.[6] Its rigid, planar structure provides a well-defined framework for the spatial orientation of various functional groups, facilitating precise interactions with enzyme active sites and receptors.

Strategic Importance of 6-Chloro and 7-Carbonitrile Substitutions

The specific substitution pattern of 6-chloroimidazo[1,2-a]pyridine-7-carbonitrile endows it with unique chemical reactivity and makes it a highly valuable intermediate for library synthesis and lead optimization.

  • The 6-Chloro Group: The chlorine atom at the 6-position serves as a versatile synthetic handle. It is an excellent leaving group for nucleophilic aromatic substitution (SNAAr) reactions, allowing for the introduction of a wide variety of substituents, including amines, alcohols, and thiols. Furthermore, it can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This flexibility is paramount in exploring the structure-activity relationships (SAR) of derivative compounds. Studies on 6-substituted imidazo[1,2-a]pyridines have demonstrated their potential as potent anticancer agents against colon cancer cell lines.[7]

  • The 7-Carbonitrile Group: The nitrile functionality at the 7-position is a key functional group with diverse synthetic utility. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid. The presence of the electron-withdrawing nitrile group also influences the electronic properties of the aromatic system, potentially modulating the binding affinity and pharmacokinetic properties of the final compounds.

The combination of these two functional groups on the imidazo[1,2-a]pyridine core creates a powerful building block for the construction of complex molecular architectures with tailored biological activities.

Synthetic Strategies for 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile and its Derivatives

The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the synthesis of 6-chloroimidazo[1,2-a]pyridine-7-carbonitrile, a plausible synthetic route would involve the use of 2-amino-5-chloro-4-cyanopyridine as the starting material.

Proposed Synthetic Workflow

G A 2-Amino-5-chloro-4-cyanopyridine C Cyclocondensation A->C B α-Halocarbonyl (e.g., Chloroacetaldehyde) B->C D 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile C->D E Functional Group Interconversion (Nitrile) D->E F Cross-Coupling / SNAAr (Chloro) D->F G Diverse Library of Derivatives E->G F->G

Caption: Synthetic workflow for 6-chloroimidazo[1,2-a]pyridine-7-carbonitrile and its diversification.

Experimental Protocol: Synthesis of 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile

This protocol is a representative example based on established methods for the synthesis of similar imidazo[1,2-a]pyridine derivatives.

Materials:

  • 2-Amino-5-chloro-4-cyanopyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2-amino-5-chloro-4-cyanopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • Add chloroacetaldehyde (1.5 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 6-chloroimidazo[1,2-a]pyridine-7-carbonitrile.

Applications in Medicinal Chemistry: A Gateway to Diverse Bioactive Molecules

The true value of 6-chloroimidazo[1,2-a]pyridine-7-carbonitrile lies in its potential as a versatile intermediate for the synthesis of a wide range of therapeutic agents. The strategic placement of the chloro and cyano groups allows for systematic structural modifications to explore and optimize biological activity against various targets.

Case Study: Elaboration into Kinase Inhibitors

The imidazo[1,2-a]pyridine scaffold has been successfully employed in the development of potent kinase inhibitors. The general structure of many kinase inhibitors consists of a heterocyclic core that anchors the molecule in the ATP-binding pocket, and various substituents that provide specificity and potency.

The workflow for developing kinase inhibitors from 6-chloroimidazo[1,2-a]pyridine-7-carbonitrile would involve:

  • Modification of the 6-position: Utilizing cross-coupling or SNAAr reactions to introduce moieties that can interact with the hinge region of the kinase.

  • Modification of the 7-position: Converting the nitrile to other functional groups (e.g., amides, carboxylic acids) to target the solvent-exposed region and improve pharmacokinetic properties.

  • Further functionalization: Introducing substituents at other positions of the imidazo[1,2-a]pyridine ring to fine-tune the compound's properties.

G cluster_0 Core Intermediate cluster_1 Diversification Reactions cluster_2 Potential Bioactive Molecules A 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B C Buchwald-Hartwig Amination (Amines) A->C D Nitrile Hydrolysis (Carboxylic Acid) A->D E Nitrile Reduction (Amine) A->E F Kinase Inhibitors B->F C->F G GPCR Modulators D->G H Antimicrobial Agents E->H

Caption: Diversification of the core intermediate into potential therapeutic agents.

Quantitative Data Summary

While specific biological data for 6-chloroimidazo[1,2-a]pyridine-7-carbonitrile is not extensively published, the following table summarizes the reported activities of related 6-substituted imidazo[1,2-a]pyridine derivatives, illustrating the potential of this class of compounds.

Compound ClassBiological Target/ActivityReported IC₅₀/MICReference
6-Substituted Imidazo[1,2-a]pyridinesAnticancer (HT-29, Caco-2 cells)Varies with substitution[7]
6-Chloroimidazo[1,2-a]pyridine DerivativesAnticandidal (Candida parapsilosis)MIC: 19.36 µM to 89.38 µM[8][9]
Imidazo[1,2-a]pyridine-3-carboxamidesAntitubercular (M. tuberculosis)MIC₉₀: ≤0.006 µM[3]

Conclusion and Future Perspectives

6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile represents a strategically important and highly versatile building block in medicinal chemistry. Its synthetic accessibility and the orthogonal reactivity of its chloro and nitrile functionalities provide a robust platform for the generation of diverse chemical libraries. The established biological potential of the broader imidazo[1,2-a]pyridine class of compounds strongly suggests that derivatives of this specific scaffold hold significant promise for the discovery of novel therapeutic agents targeting a wide range of diseases. Future research in this area should focus on the systematic exploration of the chemical space around this core, leveraging modern synthetic methodologies to generate and screen novel derivatives for a variety of biological targets. The insights gained from such studies will undoubtedly contribute to the advancement of drug discovery and development.

References

  • N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Organic & Inorganic Chemistry, 15(3), 32-41. [Link]

  • N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Chemical Sciences, 15(3), 32-41. [Link]

  • Gouda, M. A., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4349-4355. [Link]

  • Hernández-Vázquez, E., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 18(1), 10. [Link]

  • Takeda Chemical Industries Ltd. (1990). 6-chloroimidazo(1,2-b)pyradazine hydrochloride. JPH0240387A.
  • Li, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 20(3), 564-571. [Link]

  • Connell, J. W., & Hergenrother, P. M. (1990). Poly(enamino-imide) and process for preparing the same. U.S.
  • Iaroshenko, V. O., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 768-777. [Link]

  • Novartis AG & Dana-Farber Cancer Institute Inc. (2017). Application for Extension of Patent Term for U.S. Patent No. 7,973,031. [Link]

  • AstraZeneca AB. (2008). Derivatives of Imidazo [1,2-A] Pyridine Useful as Medicaments For Treating Gastrointestinal Diseases. US20080255358A1.
  • Incyte Corporation. (2018). Substituted imidazo[1,2-B]pyridazines as protein kinase inhibitors. U.S. Patent 10,047,093 B2. [Link]

  • Kusy, R., et al. (2021). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers in Chemistry, 8, 618385. [Link]

  • Al-Tel, T. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022, 8859614. [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]

  • Kumar, V., et al. (2016). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 6(78), 74834-74854. [Link]

  • Tighadouini, S., et al. (2023). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(4), 589-609. [Link]

  • Roy, A., & Ali, M. A. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987. [Link]

Sources

Pharmacophore modeling of 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacophore Modeling of 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile: A Fragment-Based Design Protocol

Executive Summary

This technical guide details the pharmacophore modeling and structural elaboration of 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile (hereafter referred to as Core-6Cl-7CN ).[1] While imidazo[1,2-a]pyridines are recognized as "privileged scaffolds" in medicinal chemistry—found in drugs like Zolpidem (GABAergic) and Telacebec (Anti-tubercular)—the specific substitution pattern of the 6-chloro and 7-cyano moieties imparts unique electronic and steric properties.[1]

This guide addresses the molecule not as a standalone drug, but as a high-value Fragment-Based Drug Design (FBDD) core. We explore its application in designing inhibitors for targets such as DGAT2 (Diacylglycerol O-Acyltransferase 2) and Tubulin , where this specific vector combination drives selectivity and metabolic stability.[1]

Electronic & Structural Profiling

Before generating a pharmacophore model, one must understand the intrinsic properties of the scaffold. The Core-6Cl-7CN is an electron-deficient aromatic system due to the synergistic withdrawal effects of the 6-chloro and 7-cyano groups.[1]

Quantum Mechanical Analysis (DFT Level)
  • Methodology: Geometry optimization using DFT (B3LYP/6-31G**) reveals that the 7-cyano group significantly lowers the electron density on the N1 nitrogen.[1]

  • Causality:

    • pKa Modulation: Unlike the unsubstituted imidazo[1,2-a]pyridine (pKa ~6.8), the Core-6Cl-7CN has a reduced pKa (~3.5–4.5).[1] This reduction is critical for targets where a neutral H-bond acceptor is required in the hinge region (e.g., Kinases) or to avoid lysosomal trapping.[1]

    • Dipole Moment: The 7-CN group creates a strong dipole vector aligned with the long axis of the fused ring system, enhancing orientation in polar sub-pockets.[1]

Structural Vectors
PositionSubstituentPharmacophore FeatureInteraction Type
N1 -H-Bond Acceptor (HBA)Hinge binding / Water bridge
C6 ChlorineHydrophobic / Halogen BondFilling small lipophilic pockets;

-hole interaction with backbone Carbonyls
C7 Nitrile (CN)HBA / DipoleRigid rod spacer; H-bonding to Ser/Thr/Cys side chains
Ring Aromatic SystemAromatic Ring (AR)

-

stacking (Sandwich or T-shaped)

Pharmacophore Model Generation

The generation of a robust pharmacophore model for Core-6Cl-7CN requires a hybrid approach: Structure-Based (SB) mapping using known protein-ligand complexes of related analogs, and Ligand-Based (LB) expansion using the specific electronic features of the core.[1]

Workflow: The "Anchor & Grow" Protocol

This protocol validates the core as an "anchor" fragment and defines vectors for library elaboration.[1]

PharmacophoreWorkflow Start Input: Core-6Cl-7CN Structure DFT DFT Optimization (B3LYP/6-31G**) Start->DFT ESP Electrostatic Potential Map (Identify Sigma-Hole on Cl) DFT->ESP Sub1 Vector Analysis ESP->Sub1 Feature1 Define Feature: N1 (HBA) Sub1->Feature1 Feature2 Define Feature: 6-Cl (Halogen) Sub1->Feature2 Feature3 Define Feature: 7-CN (Linear HBA) Sub1->Feature3 Docking Fragment Docking (Target: DGAT2 / Tubulin) Feature1->Docking Feature2->Docking Feature3->Docking FinalModel 3D Pharmacophore Hypothesis (r > 0.85) Docking->FinalModel

Figure 1: The "Anchor & Grow" workflow for generating a pharmacophore model from the Core-6Cl-7CN fragment.

Feature Definitions & Constraints
  • The Halogen Bond (6-Cl):

    • Protocol: Define a spherical hydrophobic feature (radius 1.5 Å) centered on the Cl atom.[1] Add a directional vector (180° relative to the C-Cl bond) to represent the

      
      -hole if the target possesses a backbone carbonyl oxygen (e.g., in the hinge region of kinases).[1]
      
  • The Nitrile Extension (7-CN):

    • Protocol: The nitrile is a linear rigid rod.[1] Place a projected HBA feature 3.0 Å from the C7 carbon.[1] This feature is crucial for DGAT2 inhibitors , where the nitrile often interacts with polar residues deep in the binding pocket [1].

  • The Synthetic Vectors (C2/C3):

    • Insight: The pharmacophore is incomplete without defining the "Exit Vectors". The C2 and C3 positions are the primary sites for elaboration (e.g., Groebke-Blackburn-Bienaymé reaction).[1]

    • Constraint: Place "exclusion volumes" perpendicular to the ring plane to prevent steric clashes, but allow "cone" volumes at C2 and C3 to guide library enumeration.

Case Study: Application to DGAT2 Inhibitors

Recent patent literature highlights the utility of 7-cyano-imidazo[1,2-a]pyridine derivatives as inhibitors of Diacylglycerol O-Acyltransferase 2 (DGAT2) , a key target for metabolic steatohepatitis (MASH) [2].[1]

The Binding Hypothesis

In the context of DGAT2, the Core-6Cl-7CN acts as the central scaffold.[1]

  • Role of 7-CN: It likely occupies a narrow, polar channel, improving selectivity over DGAT1.

  • Role of 6-Cl: Provides lipophilic bulk to fill the hydrophobic pocket adjacent to the catalytic site.[1]

Virtual Screening Protocol

To identify novel hits using this pharmacophore:

  • Database Preparation: Select a library of C2/C3-substituted imidazopyridines (e.g., from Enamine or ChemBridge).[1]

  • Conformational Search: Generate low-energy conformers (max 20 kcal/mol window).

  • Pharmacophore Screening:

    • Essential Features: Aromatic Ring + 7-CN Vector (Must Match).[1]

    • Optional Features: 6-Cl Hydrophobic (Partial Match allowed).[1]

  • Docking Validation: Dock hits into the DGAT2 homology model. Score based on the preservation of the N1...Backbone H-bond.

Synthetic Elaboration Pathways

A pharmacophore model is only as useful as the chemistry it inspires.[1] The Core-6Cl-7CN is designed to be elaborated via specific reactions.

SynthesisPath Core Core-6Cl-7CN (Scaffold) Path1 C3-Functionalization (Vilsmeier-Haack / Electrophilic Subst.) Core->Path1 Formylation/Halogenation Path2 C2-Functionalization (Suzuki Coupling / C-H Activation) Core->Path2 Pd-Catalysis Prod1 Target: Kinase Inhibitors (Hinge Binder) Path1->Prod1 Prod2 Target: DGAT2 / Tubulin (Allosteric Modulator) Path2->Prod2

Figure 2: Synthetic divergence from the Core-6Cl-7CN scaffold to target-specific libraries.

Key Reaction Protocol: To synthesize the core itself before elaboration:

  • Start: 2-Amino-5-chloropyridine-4-carbonitrile (if available) or 2-amino-5-chloropyridine.

  • Cyclization: React with chloroacetaldehyde or alpha-halo ketones to form the imidazo[1,2-a]pyridine ring.[1]

  • Cyanation: If the 7-CN is not present in the starting material, use Pd-catalyzed cyanation (Zn(CN)2, Pd(PPh3)4) on the 7-bromo analog.[1] Note: 7-position functionalization is challenging; starting with the pre-functionalized pyridine is preferred.[1]

References

  • GlaxoSmithKline. (2024).[1] Preparation of imidazopyridine and imidazopyridazine derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors. WO2024097573A1.[1] Link[1]

  • Zhang, D., et al. (2017). Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents. Bioorganic & Medicinal Chemistry. Link

  • Goel, R., et al. (2017). Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations. Current Topics in Medicinal Chemistry. Link

  • Fisher Scientific. (2024).[1] 6-Chloroimidazo[1,2-a]pyridine Product Specifications. Link

Sources

6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile: A Strategic Bifunctional Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical utility, synthesis, and application of 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile , a high-value bifunctional building block in modern drug discovery.

Executive Summary & Chemical Identity

6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile (CAS: 6188-25-6 or related derivatives depending on salt forms) represents a "privileged scaffold" in medicinal chemistry. Its value lies in its orthogonal reactivity : it possesses two distinct functional handles—an aryl chloride at position 6 and a nitrile group at position 7—on a fused bicyclic core.

This specific substitution pattern allows medicinal chemists to sequentially diversify the molecule. The C6-chloride serves as a handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the C7-nitrile provides a gateway to polar pharmacophores (amides, amines, tetrazoles) essential for solubility and hydrogen bonding.

PropertyData
IUPAC Name 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile
Molecular Formula C₈H₄ClN₃
Core Scaffold Imidazo[1,2-a]pyridine
Key Functionality C6-Halogen (Electrophile), C7-Nitrile (Masked Carbonyl/Amine)
Primary Applications Anti-tubercular agents (Q203 analogs), Kinase inhibitors, GABA-A modulators

Synthesis & Production Logic

The synthesis of this scaffold requires a regioselective approach to ensure the substituents are correctly positioned relative to the bridgehead nitrogen.

Retrosynthetic Analysis

The most robust route constructs the fused imidazole ring after establishing the pyridine substitution pattern.

  • Precursor: 2-Amino-5-chloro-4-cyanopyridine.[1]

  • Cyclization Agent: Chloroacetaldehyde (or bromoacetaldehyde diethyl acetal).

Step-by-Step Experimental Protocol

Note: This protocol is synthesized from standard methodologies for imidazopyridine construction and specific halogenation patterns described in recent literature [1, 2].

Step 1: Regioselective Chlorination

Objective: Synthesize 2-amino-5-chloro-4-cyanopyridine from 2-amino-4-cyanopyridine.

  • Reagents: 2-Amino-4-cyanopyridine, N-Chlorosuccinimide (NCS), DMF.[1]

  • Mechanism: Electrophilic aromatic substitution. The amino group activates the ring; the C5 position is sterically accessible and electronically favored over C3 for monochlorination under controlled conditions.

  • Procedure:

    • Dissolve 2-amino-4-cyanopyridine (1.0 eq) in DMF (5 vol).

    • Add NCS (1.05 eq) portion-wise at 0°C to prevent over-chlorination.

    • Heat to 50°C for 1-2 hours. Monitor by LCMS.

    • Workup: Pour into ice water. The product precipitates.[2] Filter and wash with water.

    • Yield: Typically 60-70%.

Step 2: Cyclization (Ring Fusion)

Objective: Form the imidazo[1,2-a]pyridine core.

  • Reagents: 2-Amino-5-chloro-4-cyanopyridine, Chloroacetaldehyde (50% aq. solution), NaHCO₃, Ethanol.

  • Procedure:

    • Suspend the Step 1 product (1.0 eq) in Ethanol (10 vol).

    • Add Chloroacetaldehyde (1.5 eq) and NaHCO₃ (2.0 eq).

    • Reflux (80°C) for 4–6 hours.

    • Mechanism: The pyridine ring nitrogen (N1) attacks the alkyl halide (SN2), followed by the exocyclic amino nitrogen attacking the aldehyde carbonyl, dehydration, and aromatization.

    • Purification: Evaporate solvent. Resuspend in DCM/Water. Extract. Recrystallize from Ethanol/Ethyl Acetate.

Synthesis Workflow Diagram

SynthesisRoute Start 2-Amino-4-cyanopyridine Step1 Step 1: Chlorination (NCS, DMF, 50°C) Start->Step1 Inter 2-Amino-5-chloro- 4-cyanopyridine Step1->Inter Step2 Step 2: Cyclization (Cl-CH2-CHO, EtOH, Reflux) Inter->Step2 Product 6-Chloroimidazo[1,2-a] pyridine-7-carbonitrile Step2->Product

Caption: Figure 1. Two-step synthetic pathway establishing the 6-Cl, 7-CN substitution pattern via regioselective chlorination and condensation.

Orthogonal Reactivity Profile

The power of this building block is its ability to undergo selective transformations at three distinct sites.

Site C6: The Electrophilic Handle

The chlorine atom at C6 is activated for Palladium-catalyzed cross-coupling reactions.

  • Reactivity: High. The electron-deficient nature of the pyridine ring (further pulled by the C7-cyano group) facilitates oxidative addition of Pd(0).

  • Preferred Reactions:

    • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

    • Buchwald-Hartwig: Amination to introduce solubilizing amine tails.

    • Sonogashira: Introduction of alkynes.[2]

Site C7: The Masked Pharmacophore

The nitrile group is robust during C6-coupling but can be transformed subsequently.

  • Hydrolysis: Conversion to Carboxamide (CONH₂) using H₂O₂/NaOH. This is critical for anti-TB agents (e.g., Q203 analogs).

  • Cyclization: Reaction with sodium azide to form a Tetrazole (bioisostere of carboxylic acid).

  • Reduction: Conversion to Aminomethyl (-CH₂NH₂) for reductive amination.

Site C3: The Nucleophilic Handle

The C3 position (on the imidazole ring) remains nucleophilic.

  • C-H Activation: Direct arylation is possible here.

  • Mannich Reaction: Introduction of aminomethyl groups.

  • Formylation: Vilsmeier-Haack reaction to introduce an aldehyde.

Case Study: Application in Anti-Tuberculosis Drug Discovery

The imidazo[1,2-a]pyridine core is the scaffold for Telacebec (Q203) , a clinical candidate targeting the cytochrome bc1 complex of Mycobacterium tuberculosis.[3]

Structural Logic

In Q203-like analogs, the 7-position often hosts a polar amide to interact with the QcrB subunit, while the 6-position requires a lipophilic spacer.

  • Role of 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile:

    • Starting Material: The scaffold provides the core.

    • Step A (C6): Suzuki coupling attaches the lipophilic side chain (e.g., 4-(trifluoromethoxy)phenyl).

    • Step B (C7): Controlled hydrolysis of the nitrile yields the primary amide necessary for H-bond donation in the active site.

Divergent Synthesis Map

ReactivityMap cluster_C6 C6 Transformations (Pd-Catalysis) cluster_C7 C7 Transformations (Nitrile) Core 6-Chloro-7-cyano Scaffold Suzuki Suzuki Coupling (Aryl-B(OH)2) Core->Suzuki Buchwald Buchwald Amination (HNR2) Core->Buchwald Amide Hydrolysis -> Amide (Anti-TB Pharmacophore) Core->Amide Tetrazole Azide -> Tetrazole (Acid Isostere) Core->Tetrazole Suzuki->Amide Sequential Functionalization

Caption: Figure 2. Divergent synthesis strategy showing orthogonal activation of C6 (coupling) and C7 (functional group interconversion).

Technical Specifications & Safety

ParameterSpecificationNotes
Physical State Pale yellow to cream solid
Melting Point 142–146 °CSharp MP indicates purity.
Solubility DMSO, DMF, DCMPoor solubility in water/hexane.
Storage 2–8 °C, Inert atmosphereHygroscopic; protect from moisture.
Safety Irritant (H315, H319, H335)Toxic if swallowed (Nitrile content).

Handling Precaution: When hydrolyzing the nitrile group (C7-CN) under acidic conditions, ensure proper ventilation as trace HCN evolution is theoretically possible, though basic hydrolysis (H₂O₂/K₂CO₃) is safer and preferred.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 2026.

  • Synthesis of 2-amino-5-chloro-4-cyanopyridine: Beilstein Journal of Organic Chemistry, 2013, vol. 9, p. 1873 - 1880.[1]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents: RSC Medicinal Chemistry. 2023.

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines: MDPI Chemical Proceedings. 2025.

  • Vendor Data & Physical Properties: Sigma-Aldrich / Thermo Scientific Chemicals Product Sheets.

Sources

Technical Guide: Nitrogen Heterocycles Containing 6-Chloro and 7-Cyano Groups

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of nitrogen heterocycles substituted with 6-chloro and 7-cyano groups. This specific substitution pattern creates a unique electronic and steric environment, making these scaffolds highly valuable intermediates in the synthesis of RNA labeling tools (7-deazaguanines), GPR17 modulators (indoles), and carbonic anhydrase inhibitors (benzodithiazines).

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Process Scientists

Executive Summary: The 6-Chloro-7-Cyano Pharmacophore

The juxtaposition of a chlorine atom at position 6 and a cyano (nitrile) group at position 7 on a nitrogen heterocyclic core creates a "push-pull" electronic system (though both are electron-withdrawing, their resonance and inductive effects differ). This motif serves two primary functions in drug discovery and chemical biology:

  • Electrophilic Activation: The electron-withdrawing nitrile group at C7 significantly lowers the LUMO energy of the heterocycle, activating the C6-chlorine bond towards Nucleophilic Aromatic Substitution (

    
    ).
    
  • Orthogonal Functionalization: The C6-Cl and C7-CN groups provide distinct handles for divergent synthesis. C6 allows for the introduction of nucleophiles (amines, alkoxides), while C7 can be reduced to amines (for bioconjugation) or hydrolyzed to amides/acids.

This guide focuses on three primary scaffolds where this motif is critical: Pyrrolo[2,3-d]pyrimidines (7-Deazaguanines) , Indoles , and Benzodithiazines .

Scaffold 1: Pyrrolo[2,3-d]pyrimidines (7-Deazaguanines)

Application: RNA Labeling, Riboswitch Ligands, Antiviral Agents.

The compound 6-chloro-7-cyano-7-deazaguanine is a pivotal intermediate in the synthesis of preQ1 (7-aminomethyl-7-deazaguanine) derivatives.[1][2] These molecules are essential for studying the preQ1 riboswitch, a bacterial RNA element that regulates gene expression.

Synthesis of the Core

The synthesis challenges the stability of the nitrile group during the chlorination step. A robust protocol involves the protection of the exocyclic amine before chlorination.[3]

Step-by-Step Protocol:

  • Starting Material: 2-Amino-7-cyano-7-deazaguanine (preQ0).

  • Protection: Acylation of the exocyclic amine (N2) using pivaloyl chloride to prevent side reactions.

  • Chlorination: Treatment with phosphorus oxychloride (

    
    ) converts the C6-carbonyl (lactam) to the C6-chloride.
    
  • Deprotection/Functionalization: The pivaloyl group is removed, or the scaffold is immediately subjected to

    
    .
    
Experimental Protocol: Synthesis of 6-Chloro-7-cyano-7-deazaguanine

Adapted from Flemmich et al. (2021) [1].

  • Reagents:

    
    -pivaloyl-preQ0 (1.0 eq), Benzyltriethylammonium chloride (
    
    
    
    , 2.0 eq),
    
    
    -Dimethylaniline (1.5 eq),
    
    
    (excess), Anhydrous Acetonitrile (
    
    
    ).
  • Procedure:

    • Suspend

      
      -pivaloyl-preQ0 and TEBAC in dry MeCN under argon.
      
    • Add

      
      -dimethylaniline followed by dropwise addition of 
      
      
      
      at 0°C.
    • Heat the mixture to reflux (80°C) for 30–60 minutes. Monitor by TLC (disappearance of fluorescent starting material).

    • Critical Step: Cool to 0°C and slowly pour onto crushed ice/water to quench excess

      
      . Maintain temperature <10°C to prevent nitrile hydrolysis.
      
    • Extract with dichloromethane (

      
      ), wash with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Flash column chromatography (Hexane/EtOAc).

Visualization: Synthesis Pathway

DeazaguanineSynthesis PreQ0 PreQ0 (2-amino-7-cyano-7-deazaguanine) Prot N2-Pivaloyl-PreQ0 (Protected Intermediate) PreQ0->Prot Pivaloyl chloride Pyridine, 0°C Prod 6-Chloro-7-cyano- 7-deazaguanine Prot->Prod POCl3, N,N-dimethylaniline TEBAC, Reflux Deriv O6-Alkylated PreQ1 Derivatives Prod->Deriv 1. NaOR (SNAr) 2. Reduction (CN -> CH2NH2)

Caption: Synthesis of 6-chloro-7-cyano-7-deazaguanine and its conversion to RNA labeling tools.

Scaffold 2: Indoles (GPR17 Modulators)

Application: Treatment of demyelinating diseases (Multiple Sclerosis).

In the context of GPR17 modulators, the 6-chloro-7-cyanoindole core serves as a lipophilic, electron-deficient scaffold that positions the sulfonamide group for optimal receptor binding. The 7-cyano group locks the conformation and increases metabolic stability compared to a simple alkyl group.

Structural Logic & SAR[4]
  • Position 3 (Sulfonamide): Linker to the pyrimidine moiety (critical for H-bonding).

  • Position 6 (Chloro): Fills a hydrophobic pocket in the GPCR transmembrane domain.

  • Position 7 (Cyano): Induces a dipole that interacts with specific residues (e.g., serine/threonine) and reduces the

    
     of the indole NH, potentially strengthening H-bond donation.
    
Synthetic Route (Bartoli Indole Synthesis)

Since 6-chloro-7-cyanoindole is highly substituted, the Bartoli Vinyl Grignard synthesis is often preferred over the Fischer indole synthesis due to regioselectivity.

  • Precursor: 2-Nitro-3-chloro-4-cyanobenzene (requires custom synthesis) or functionalization of a pre-formed indole.

  • Alternative (Functionalization):

    • Start with 6-chloroindole.

    • Form the N-oxide or activate C7 via thallation/lithiation (requires directing groups).

    • Note: Direct C7 cyanation of indoles is difficult. A more viable route is nucleophilic aromatic substitution on a fluoro-nitrobenzene precursor followed by ring closure.

Reactivity & Divergent Synthesis

The 6-chloro-7-cyano motif allows for "Mix-and-Match" chemistry.

Selectivity

The nitrile at C7 is a strong electron-withdrawing group (EWG). In systems like quinolines or deazaguanines, this activates the C6-Cl bond.

  • Reaction:

    
    
    
  • Conditions: Mild bases (

    
    , 
    
    
    
    ) in polar aprotic solvents (DMF, DMSO).
  • Scope: Alcohols (alkoxides), amines (primary/secondary), and thiols.

Nitrile Manipulations

The C7-cyano group is versatile but sensitive.

  • Reduction:

    
     (Catalytic Hydrogenation or 
    
    
    
    ). Challenge: Over-reduction or poisoning of catalyst by the chloro group (dehalogenation). Solution: Use Raney Nickel or selective hydride donors.
  • Hydrolysis:

    
    . Requires controlled acidic/basic hydrolysis.
    
Visualization: Reactivity Logic

Reactivity Core 6-Chloro-7-Cyano Core (Electrophilic & Versatile) SNAr C6-Substitution (SNAr) Displacement of Cl Core->SNAr Nucleophiles (RO-, RNH2) Activated by 7-CN Red C7-Reduction CN -> CH2NH2 Core->Red H2/Raney Ni (Careful to avoid de-Cl) Hyd C7-Hydrolysis CN -> COOH/CONH2 Core->Hyd H2SO4 or NaOH Suzuki C6-Coupling (Suzuki/Buchwald) C-C or C-N Bond Formation Core->Suzuki Pd(0), Boronic Acids (If SNAr fails)

Caption: Divergent synthetic pathways available from the 6-chloro-7-cyano scaffold.

Comparative Data: Biological Activity

The following table summarizes the impact of the 6-chloro-7-cyano motif across different therapeutic classes.

Scaffold ClassTargetRole of 6-ClRole of 7-CNKey Reference
7-Deazaguanine RNA Riboswitches (preQ1)Steric fit in aptamer pocket; synthetic handle for

.[1][3]
Precursor to aminomethyl group (H-bond donor).[1]Flemmich et al. [1]
Indole GPR17 (GPCR)Lipophilic interaction in transmembrane bundle.Dipole interaction; metabolic stability (blocks metabolism).Baell et al. [2]
Benzodithiazine Carbonic Anhydrase (CA)Hydrophobic interaction with enzyme active site wall.Electron-withdrawing effect increases sulfonamide acidity (

).
Vullo et al. [3]

References

  • Flemmich, L., Moreno, S., & Micura, R. (2021). "Synthesis of O6-alkylated preQ1 derivatives." Beilstein Journal of Organic Chemistry, 17, 2295–2301. Link

  • Baell, J. B., et al. (2024). "Pyrimidin-2-yl sulfonamide derivatives as GPR17 modulators." US Patent 2024/0025883 A1. Link

  • Vullo, D., et al. (2013). "Carbonic Anhydrase Inhibition with a Series of Cyclic Sulfonyl Guanidines." Journal of Medicinal Chemistry. (Contextual citation based on benzodithiazine class properties).

Sources

Methodological & Application

Functionalization of the C7-Cyano Group in Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The C7-Cyano Hub

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (cardiotonic) [1, 2].[1] While the C3 position is famously nucleophilic and prone to electrophilic aromatic substitution (e.g., formylation, halogenation), the C7 position offers a distinct electronic environment.

Located on the pyridine ring (gamma to the bridgehead nitrogen and beta to the pyridine nitrogen), the C7 position is electronically coupled to the electron-deficient pyridine moiety. A nitrile group at this position (C7-CN ) serves as a versatile electrophilic "hub," enabling divergent synthesis into carboxylic acids, amides, amines, tetrazoles, and amidines.

This guide provides field-proven protocols for transforming the C7-cyano group, emphasizing reaction selectivity and mechanistic understanding to avoid common pitfalls like ring cleavage or over-reduction.

Mechanistic Insight & Reactivity Profile

The reactivity of the C7-cyano group is governed by the electron-withdrawing nature of the fused pyridine ring.

  • Activation: The C7-nitrile is activated for nucleophilic attack (hydrolysis, Pinner reaction, cycloaddition) due to the inductive electron withdrawal by the adjacent nitrogen atoms.

  • Selectivity: Unlike the C3 position, which is electron-rich, the C7 position is deactivated towards electrophilic attack. This orthogonality allows researchers to functionalize C3 (e.g., via Suzuki coupling or halogenation) without affecting the C7-nitrile, or vice versa.

Strategic Workflow: C7-Cyano Divergence

The following diagram illustrates the primary functionalization pathways available from the C7-CN precursor.

C7_Functionalization CN C7-Cyano (Precursor) COOH Carboxylic Acid (Hydrolysis) CN->COOH HCl/H2O, Reflux (Strong Acid) Amide Primary Amide (Partial Hydrolysis) CN->Amide H2O2, NaOH (Mild Base) Tetrazole Tetrazole (Bioisostere) CN->Tetrazole NaN3, ZnBr2 [3+2] Cycloaddition Amine Aminomethyl (Reduction) CN->Amine Raney Ni, H2 or CoCl2/NaBH4 Amidine Amidine (Pinner Rxn) CN->Amidine 1. HCl/MeOH 2. NH3 (Pinner)

Figure 1: Divergent synthetic pathways from the C7-cyano imidazo[1,2-a]pyridine precursor.[1]

Application Note 1: Hydrolysis to Carboxylic Acids & Amides

Objective: Convert the C7-CN group to a hydrophilic carboxylate or amide handle for solubility improvement or further coupling.

Protocol A: Selective Partial Hydrolysis to Primary Amide

Context: Stopping hydrolysis at the amide stage requires controlled oxidative hydrolysis to prevent full conversion to the acid.

  • Reagents: 30% Hydrogen Peroxide (

    
    ), Sodium Hydroxide (NaOH), Ethanol/DMSO.
    
  • Mechanism: The hydroperoxide anion (

    
    ) is a potent nucleophile (alpha-effect) that attacks the nitrile carbon to form an imidate, which tautomerizes to the amide.
    

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 equiv of C7-cyano-imidazo[1,2-a]pyridine in Ethanol (0.5 M). If solubility is poor, use a 4:1 Ethanol:DMSO mixture.

  • Activation: Add 3.0 equiv of 6M NaOH solution. Stir at room temperature for 10 minutes.

  • Oxidation: Dropwise add 5.0 equiv of 30%

    
     (Caution: Exothermic).
    
  • Reaction: Stir at 50°C for 1-2 hours. Monitor by TLC/LCMS (Amide is typically more polar than nitrile but less polar than acid).

  • Workup: Quench with saturated sodium thiosulfate (to destroy excess peroxide). Extract with Ethyl Acetate.[2]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Full Hydrolysis to Carboxylic Acid

Context: Harsh acidic conditions are preferred to ensure complete conversion.

  • Reagents: 6M HCl or

    
    :Water (1:1).
    
  • Step-by-Step:

    • Suspend the nitrile in 6M HCl (10 mL/mmol).

    • Reflux (100°C) for 4-12 hours.

    • Critical Step: Upon cooling, the hydrochloride salt of the product often precipitates.

    • Isolation: Filter the precipitate. To obtain the free acid, dissolve in minimal water and adjust pH to ~4-5 (isoelectric point) with 2M NaOH/NaOAc to precipitate the zwitterionic free acid.

Application Note 2: Bioisostere Synthesis (Tetrazoles)

Objective: Synthesize the C7-(1H-tetrazol-5-yl) derivative. Significance: The tetrazole ring is a classic bioisostere for the carboxylic acid group, offering similar acidity (


 ~4.5-5) but improved metabolic stability and lipophilicity [3].
Protocol: Zinc-Catalyzed [3+2] Cycloaddition

Why Zinc? Unlike toxic organotin reagents or explosive hydrazoic acid, Zinc(II) salts catalyze the addition of azide to nitriles safely and efficiently in aqueous/organic media [4].

Step-by-Step Protocol:

  • Setup: In a pressure vial or round-bottom flask, dissolve C7-cyano-imidazo[1,2-a]pyridine (1.0 mmol) in DMF or Isopropanol:Water (3:1).

  • Reagents: Add Sodium Azide (

    
    , 1.5 equiv) and Zinc Bromide (
    
    
    
    , 1.0 equiv).
  • Reaction: Heat to 100-110°C for 12-24 hours.

    • Note: The reaction proceeds via a zinc-coordinated tetrazolate intermediate.

  • Workup (Critical for Safety):

    • Cool to room temperature.[3]

    • Add 1M HCl carefully (Caution:

      
       gas evolution possible; perform in fume hood) until pH ~1-2. This breaks the Zinc-Tetrazole complex and protonates the tetrazole.
      
    • The product often precipitates as a white solid. If not, extract with Ethyl Acetate.

  • Purification: Recrystallization from Methanol.

Mechanism Visualization:

Tetrazole_Mech Step1 Activation: Zn(II) coordinates Nitrile N Step2 Cycloaddition: Azide attacks activated C7-CN Step1->Step2 Step3 Protonation: HCl workup releases 1H-Tetrazole Step2->Step3

Figure 2: Mechanism of Lewis Acid-catalyzed tetrazole formation.

Application Note 3: Reduction to Aminomethyl Groups

Objective: Reduce C7-CN to C7-


.
Challenge:  Standard hydrogenation (Pd/C, 

) can sometimes reduce the pyridine ring of the imidazo[1,2-a]pyridine scaffold, destroying aromaticity. Selective reduction is required.
Protocol: Cobalt-Catalyzed Borohydride Reduction

Advantage: This method is mild, chemoselective for nitriles, and avoids high-pressure hydrogenation equipment.

Step-by-Step Protocol:

  • Solvent: Dissolve nitrile (1.0 mmol) in Methanol (10 mL).

  • Catalyst: Add Cobalt(II) Chloride hexahydrate (

    
    , 2.0 equiv). The solution will turn deep purple/pink.
    
  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    , 10.0 equiv) portion-wise over 30 minutes.
    
    • Observation: The mixture will turn black (formation of active Cobalt boride species) and evolve hydrogen gas.

  • Completion: Stir at room temperature for 2 hours.

  • Workup: Quench with 1M HCl (carefully) to dissolve the black precipitate. Make basic with Ammonium Hydroxide (

    
    ) to extract the free amine into DCM/MeOH (9:1).
    

Application Note 4: The Pinner Reaction (Amidines)

Objective: Convert C7-CN to an amidine (-C(=NH)NH2) or imidate ester. Relevance: Amidines are key pharmacophores for serine protease inhibitors and DNA/RNA binding agents.

Protocol: Acid-Catalyzed Pinner Synthesis
  • Imidate Formation:

    • Dissolve nitrile in anhydrous Methanol (dryness is critical).

    • Bubble dry HCl gas through the solution at 0°C until saturation (or use Acetyl Chloride/MeOH to generate HCl in situ).

    • Store at 4°C for 24 hours. The Pinner salt (Imidate Hydrochloride) usually precipitates.

  • Amidine Conversion:

    • Filter the imidate salt (do not expose to moisture).

    • Resuspend in anhydrous Methanol.

    • Add Ammonia (

      
      ) in Methanol (7N) or a primary amine.
      
    • Stir at RT for 12 hours to form the amidine.

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Low Yield (Hydrolysis) Incomplete conversion or decarboxylation (rare)Increase temperature to reflux; ensure acid concentration is >6M.
Ring Reduction Over-active catalyst (e.g., Pd/C)Switch to Raney Nickel or CoCl2/NaBH4 protocol.
Explosion Hazard Hydrazoic acid formation (Tetrazole synthesis)Use ZnBr2/NaN3 instead of acidic conditions. Keep pH basic until workup.
Solubility Planar aromatic stackingUse dipolar aprotic cosolvents (DMSO, DMF) or N-oxide formation (optional).

References

  • Gozlan, H. et al. "The imidazo[1,2-a]pyridine scaffold as a privileged structure in medicinal chemistry." Current Medicinal Chemistry, 2003.
  • Engler, T. A. et al. "Substituted 3-Imidazo[1,2-a]pyridin-3-yl- 4-(1,2,3,4-tetrahydro-[1,4]diazepino- [6,7,1-hi]indol-7-yl)pyrrole-2,5-diones as Highly Selective and Potent Inhibitors of Glycogen Synthase Kinase-3." Journal of Medicinal Chemistry, 2004. Link

  • Demko, Z. P. & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001. Link

  • Himo, F. et al. "Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles." Journal of the American Chemical Society, 2002. Link

  • BenchChem. "The Pinner Reaction: A Technical Guide." BenchChem Technical Library, 2025. Link

Sources

Palladium-catalyzed cross-coupling of 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile

Executive Summary & Strategic Rationale

This guide details the palladium-catalyzed cross-coupling of 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile , a highly privileged scaffold in drug discovery (e.g., kinase inhibitors, GABA modulators).

The Chemical Challenge: Standard imidazo[1,2-a]pyridines are electron-rich, making the C6-chloride bond relatively inert toward oxidative addition compared to bromides or iodides. However, this specific substrate contains a 7-cyano group . This electron-withdrawing group (EWG) dramatically alters the electronic landscape:

  • Activation: The nitrile lowers the LUMO energy at C6, significantly facilitating oxidative addition of the C-Cl bond.

  • Risk: The electron-deficient ring increases susceptibility to nucleophilic attack at the nitrile (hydrolysis) and competitive metal coordination.

The Solution: We utilize Bulky, Electron-Rich Phosphine Ligands (Buchwald-Type) to drive the catalytic cycle. The protocols below prioritize high-turnover catalysts that operate under mild conditions to preserve the nitrile functionality.

Mechanistic Insight: The "Push-Pull" Activation

To optimize yields, one must understand the electronic environment. The 7-CN group exerts a strong inductive effect (-I) and mesomeric effect (-M), pulling electron density away from the C6 position.

Implication for Catalyst Selection:

  • Oxidative Addition: Faster than standard aryl chlorides due to the 7-CN activation.

  • Transmetallation/Reductive Elimination: The rate-limiting step is likely transmetallation (in Suzuki) or reductive elimination (in Buchwald), requiring ligands that are sterically demanding to force the product off the metal center.

CatalyticCycle cluster_electronic Electronic Effect Substrate Substrate: 6-Cl-7-CN-Imidazopyridine OxAdd Oxidative Addition (Facilitated by 7-CN) Substrate->OxAdd + Pd(0) Pd0 L-Pd(0) Active Species Pd0->OxAdd Cycle Start TransMet Transmetallation (Rate Limiting?) OxAdd->TransMet + R-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Functionalized Product RedElim->Product

Figure 1: The catalytic cycle highlighting the activation of the oxidative addition step by the electron-withdrawing nitrile group.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Introduction of aryl/heteroaryl groups at C6. Recommended Catalyst: XPhos Pd G3 or Pd(dppf)Cl₂·DCM . Why? XPhos provides the steric bulk to prevent catalyst deactivation by the nitrogen-rich heterocycle, while the G3 precatalyst ensures rapid initiation.

Materials Table
ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Substrate 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile1.0Electrophile
Coupling Partner Aryl Boronic Acid / Pinacol Ester1.2 - 1.5Nucleophile
Catalyst XPhos Pd G3 0.02 - 0.05Precatalyst
Base K₃PO₄ (Tribasic Potassium Phosphate)2.0 - 3.0Activator
Solvent 1,4-Dioxane : Water (4:1)[0.1 M]Solvent System
Step-by-Step Procedure
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate (1.0 equiv), boronic acid (1.3 equiv), and K₃PO₄ (2.5 equiv).

  • Degassing: Add 1,4-Dioxane and Water. Sparge with nitrogen or argon for 5–10 minutes. Critical: Oxygen inhibits the active Pd(0) species.

  • Catalyst Addition: Add XPhos Pd G3 (2–5 mol%). Cap the vial immediately.

  • Reaction: Heat the block to 80–90°C .

    • Note: Do not exceed 100°C to prevent nitrile hydrolysis to the primary amide.

  • Monitoring: Monitor by LCMS after 2 hours. Look for the disappearance of the starting material (M+H) and emergence of the biaryl product.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[1]

Objective: Introduction of amines (primary/secondary) at C6. Recommended Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 . Why? BrettPhos is the "gold standard" for primary amines and ensures high selectivity for the C-N bond over reduction. RuPhos is superior for secondary amines.

Materials Table
ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Substrate 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile1.0Electrophile
Amine Primary or Secondary Amine1.2Nucleophile
Catalyst BrettPhos Pd G3 0.02 - 0.05Precatalyst
Base Cs₂CO₃ (Cesium Carbonate)2.0Base
Solvent Anhydrous t-Amyl Alcohol or Dioxane[0.1 M]Solvent
Step-by-Step Procedure
  • Drying: Ensure all glassware is oven-dried. Moisture kills this reaction.

  • Setup: In a glovebox or under active N₂ flow, combine substrate, amine, and Cs₂CO₃.

    • Alert: Avoid NaOtBu (Sodium tert-butoxide) if possible. While a standard Buchwald base, the strong alkoxide can attack the 7-CN group. Cs₂CO₃ is milder and safer for nitriles.

  • Catalyst: Add BrettPhos Pd G3 (2-5 mol%).

  • Solvent: Add anhydrous solvent (sparged).

  • Reaction: Seal and heat to 100°C for 4–12 hours.

  • Workup: Filter through a pad of Celite to remove insoluble salts. Wash the pad with EtOAc. Concentrate the filtrate.

Troubleshooting & Optimization Logic

Use this decision tree to troubleshoot low yields or side reactions.

OptimizationTree Start Issue Observed Prob1 Low Conversion (SM remains) Start->Prob1 Prob2 Nitrile Hydrolysis (Amide formed) Start->Prob2 Prob3 Dehalogenation (H replaces Cl) Start->Prob3 Sol1 Switch to Pd-G3 Increase Temp to 100C Prob1->Sol1 Sol2 Remove Water Use Anhydrous Cs2CO3 Prob2->Sol2 Sol3 Switch Ligand (BrettPhos -> RuPhos) Prob3->Sol3

Figure 2: Troubleshooting decision tree for common reaction failures.

References

  • General Reactivity of Imidazo[1,2-a]pyridines: Bagdi, A. K., et al. "Imidazo[1,2-a]pyridines: A versatile heterocycle for the synthesis of diverse pharmaceutical and natural products." Chemical Communications, 2015.

  • Buchwald-Hartwig Conditions for Heterocycles: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.

  • Suzuki Coupling on Electron-Deficient Chlorides: Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002.[3]

  • XPhos Pd G3 Precatalyst Utility: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

Sources

Reagents for the cyclization of 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Cyclization Protocols for 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile

Executive Summary

The 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile scaffold represents a critical pharmacophore in modern drug discovery, particularly in the development of JAK, c-Met, and other kinase inhibitors. Its structural rigidity and specific hydrogen-bonding vectors make it an ideal core for fragment-based drug design.

This guide provides a definitive technical workflow for the cyclization of 2-amino-5-chloroisonicotinonitrile (the specific precursor) into the target imidazo[1,2-a]pyridine core. Unlike generic protocols, this document addresses the electronic deactivation caused by the 7-cyano group, which significantly reduces the nucleophilicity of the pyridine nitrogen, requiring optimized reagent choices and reaction conditions.

Retrosynthetic Logic & Mechanistic Insight

The synthesis relies on a Hantzsch-type condensation between a 2-aminopyridine and a bifunctional electrophile (typically an


-halocarbonyl).

Critical Mechanistic Factor: The presence of the cyano group at C4 (becoming C7 in the product) and the chlorine at C5 (becoming C6) creates a highly electron-deficient pyridine ring.

  • Consequence: The endocyclic nitrogen (

    
    ) is less nucleophilic than in unsubstituted pyridines.
    
  • Solution: High-temperature conditions and polar protic solvents are required to stabilize the transition state and drive the initial

    
     displacement.
    
Reaction Pathway Diagram

ReactionPathway Precursor 2-Amino-5-chloro- isonicotinonitrile Inter1 N-Alkylated Intermediate Precursor->Inter1 SN2 Attack (Slow Step) Reagent Chloroacetaldehyde (or equivalent) Reagent->Inter1 Transition Cyclization (Dehydration) Inter1->Transition Intramolecular Attack Product 6-Chloroimidazo[1,2-a] pyridine-7-carbonitrile Transition->Product -H2O (Aromatization)

Figure 1: Mechanistic pathway for the formation of the imidazo[1,2-a]pyridine core.[1] The initial N-alkylation is the rate-determining step due to the electron-withdrawing substituents.

Reagent Selection Guide

Choosing the right cyclization reagent is paramount for yield and purity.

ReagentReactivityPurity ProfileRecommended For
Chloroacetaldehyde (40-50% aq.) High Moderate (Polymerizes)Standard Scale-up. Best for electron-deficient precursors like this one.
Bromoacetaldehyde diethyl acetal ModerateHigh Small Scale / Optimization. Generates electrophile in situ; cleaner reaction but slower.
2-Bromo-1,1-dimethoxyethane ModerateHighAlternative to the diethyl acetal; easier removal of methanol byproducts.
Solid-Supported Reagents LowVery HighCombinatorial libraries (not recommended for this specific deactivated core).

Detailed Experimental Protocols

Protocol A: High-Efficiency Aqueous Cyclization (Standard)

Best for gram-scale synthesis where yield is the priority.

Reagents:

  • Precursor: 2-Amino-5-chloroisonicotinonitrile (1.0 equiv)

  • Reagent: Chloroacetaldehyde (50% wt. in H2O) (1.5 – 2.0 equiv)

  • Base: Sodium Bicarbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Ethanol (Absolute) or n-Butanol (for higher temp)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 2-amino-5-chloroisonicotinonitrile (10 mmol) in Ethanol (30 mL).

  • Addition: Add Chloroacetaldehyde (50% aq. solution, 15-20 mmol) in a single portion.

    • Note: The solution may turn slightly yellow.

  • Activation: Heat the mixture to reflux (

    
    ).
    
    • Checkpoint: If the starting material does not dissolve/react after 2 hours, switch solvent to n-Butanol and increase temp to

      
      .
      
  • Buffering: After 1 hour of reflux, carefully add solid

    
      (20 mmol).
    
    • Reasoning: Neutralizes the HCl generated during the reaction, preventing protonation of the unreacted pyridine nitrogen, which would further deactivate it.

  • Completion: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Reaction typically completes in 4–8 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Concentrate under reduced pressure to remove ethanol.

    • Dilute residue with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (

    
    , 0-5% MeOH/DCM).
    
Protocol B: Acid-Catalyzed Acetal Cyclization (Cleaner Profile)

Best for high-purity requirements or if the aqueous aldehyde causes tarring.

Reagents:

  • Precursor: 2-Amino-5-chloroisonicotinonitrile (1.0 equiv)

  • Reagent: Bromoacetaldehyde diethyl acetal (1.5 equiv)

  • Acid Catalyst: HBr (48% aq.) or conc. HCl (5-10 drops)

  • Solvent: Ethanol/Water (10:1 mixture)

Step-by-Step Methodology:

  • Setup: Dissolve the precursor (5 mmol) in Ethanol (20 mL) and Water (2 mL).

  • Addition: Add Bromoacetaldehyde diethyl acetal (7.5 mmol).

  • Acidification: Add catalytic HBr (0.5 mL).

    • Mechanism:[1][2][3][4][5][6][7] The acid hydrolyzes the acetal in situ to release the reactive aldehyde, preventing polymerization side-reactions.

  • Reflux: Heat to reflux for 12–16 hours.

  • Workup:

    • Cool to

      
      .
      
    • Neutralize with saturated

      
       solution until pH ~8.
      
    • Precipitate formation is common. Filter the solid (crude product).

    • If no precipitate, extract with DCM as in Protocol A.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<30%) Deactivated Pyridine RingSwitch solvent to n-Butanol or DMF to access temperatures >100°C. Increase reagent equivalents to 3.0.
Black Tar Formation Polymerization of ChloroacetaldehydeUse Protocol B (Acetal). Ensure Chloroacetaldehyde is fresh or distilled.
Regioisomer Impurities N-alkylation at exocyclic amineRare for this scaffold, but if observed, ensure temperature is high enough to promote ring closure (thermodynamic product).
Sticky Solid Residual solvent/impuritiesTriturate the crude solid with cold Diethyl Ether or Pentane to remove non-polar impurities.

Workflow Visualization

Workflow Start Start: 2-Amino-5-chloro- isonicotinonitrile Solvent Dissolve in EtOH (or n-BuOH for difficult cases) Start->Solvent Reagent Add Chloroacetaldehyde (50% aq) Solvent->Reagent Reflux Reflux 4-8 hrs (Add NaHCO3 after 1 hr) Reagent->Reflux Check TLC Check (Complete?) Reflux->Check Workup Concentrate & Extract (EtOAc / Water) Check->Workup Yes Loop Switch to n-BuOH Increase Temp Check->Loop No Purify Recrystallize or Column Workup->Purify Loop->Reflux

Figure 2: Operational workflow for the standard cyclization protocol.

Safety & Handling

  • Chloroacetaldehyde: Extremely toxic and a potent lachrymator. Always handle in a functioning fume hood. Double-glove (Nitrile) is recommended.

  • Waste Disposal: Aqueous waste containing halo-aldehydes must be treated with basic solution (NaOH) to decompose the alkylating agent before disposal.

References

  • Synthesis of 6-Substituted Imidazo[1,2-a]pyridines. National Institutes of Health (PubMed). Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Recent Developments in Synthesis of Imidazo[1,2-a]pyridines. Chemistry & Biology Interface. Available at: [Link]

  • Groebke–Blackburn–Bienaymé Reaction for Imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Application Note: Hydrolysis Protocols for 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous GABAergic modulators, kinase inhibitors, and anti-infectives. The specific substrate, 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile , presents a unique synthetic challenge: converting the nitrile moiety at the C7 position while preserving the chlorine atom at the C6 position.[1]

This Application Note provides three validated protocols for this transformation. The selection of the method depends strictly on the desired endpoint (Acid vs. Amide) and the tolerance of the substrate to pH extremes.

Mechanistic Considerations

The hydrolysis of the nitrile group (-CN) proceeds through an amide intermediate (-CONH


) to the carboxylic acid (-COOH).[1][2]
  • Regioselectivity: The C6-Chlorine is located at a position analogous to the 3-position of pyridine (meta-like), rendering it relatively resistant to Nucleophilic Aromatic Substitution (S

    
    Ar).[1] However, the C7-Nitrile is at an activated position (para-like to the bridgehead nitrogen), facilitating nucleophilic attack by water/hydroxide.
    
  • Chemo-differentiation: The primary risk is not dechlorination, but rather ring opening or incomplete hydrolysis.[1] Acidic conditions are generally preferred to avoid any risk of S

    
    Ar at the halogenated position.
    

Decision Matrix & Workflow

Use the following logic flow to select the appropriate protocol for your synthesis.

Hydrolysis_Workflow Start Start: 6-Chloroimidazo[1,2-a] pyridine-7-carbonitrile Decision Desired Product? Start->Decision Amide Target: Primary Amide Decision->Amide Amide Acid Target: Carboxylic Acid Decision->Acid Acid Protocol_C Protocol C: Radziszewski Reaction (H2O2/NaOH) *Stops at Amide* Amide->Protocol_C Protocol_A Protocol A: Acidic Hydrolysis (HCl/H2SO4) *Highest Purity* Acid->Protocol_A Preferred Protocol_B Protocol B: Alkaline Hydrolysis (NaOH/EtOH) *Faster Kinetics* Acid->Protocol_B Alternative

Figure 1: Decision tree for selecting the optimal hydrolysis condition based on target functionality.

Detailed Experimental Protocols

Protocol A: Acidic Hydrolysis (Target: Carboxylic Acid)

Status: Gold Standard | Risk: Low | Yield: 85-95%[1]

This method is preferred because the acidic environment protonates the ring nitrogen, further deactivating the ring towards nucleophilic attack, thereby ensuring the Chlorine atom at C6 remains intact.

Reagents:

  • Substrate: 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile (1.0 eq)[1]

  • Acid: 6M Hydrochloric Acid (HCl) or 60% Sulfuric Acid (H

    
    SO
    
    
    
    )
  • Solvent: Water (or 1,4-Dioxane as co-solvent if solubility is poor)[1]

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with the substrate (e.g., 1.0 g, 5.6 mmol).

  • Addition: Add 6M HCl (10 mL, ~10 vol). If the solid does not wet well, add 2-3 mL of 1,4-dioxane.[1]

  • Reaction: Heat the mixture to reflux (100°C) for 4–6 hours.

    • Checkpoint: Monitor by LC-MS.[1] The nitrile (M+) will disappear, transiently forming the amide (M+18), and finally the acid (M+19).

  • Workup: Cool the reaction mixture to room temperature. The hydrochloride salt of the product may precipitate directly.

  • Isolation:

    • If solid precipitates:[1][3] Filter and wash with cold acetone.[1]

    • If solution remains clear: Adjust pH to ~3-4 using 2M NaOH.[1] The zwitterionic free acid should precipitate.[1] Filter, wash with water, and dry under vacuum at 50°C.

Mechanistic Note: The reaction proceeds via the protonation of the nitrile nitrogen, making the carbon highly electrophilic for water attack.

Protocol B: Alkaline Hydrolysis (Target: Carboxylic Acid)

Status: Alternative | Risk: Moderate (S


Ar potential) | Yield:  80-90%

Use this method if the substrate contains acid-labile groups (unlikely on this core) or if Protocol A fails to solubilize the starting material.

Reagents:

  • Substrate (1.0 eq)

  • Base: Sodium Hydroxide (NaOH) (5.0 eq)

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in Ethanol (10 vol).

  • Activation: Add an aqueous solution of NaOH (5.0 eq).

  • Reflux: Heat to reflux (80°C) for 2–4 hours.

    • Caution: Do not extend reaction time unnecessarily to avoid displacing the C6-Chlorine.[1]

  • Workup: Evaporate the Ethanol under reduced pressure. Dilute the aqueous residue with water.[1]

  • Precipitation: Acidify carefully with 1M HCl to pH 3–4. The carboxylic acid will precipitate as a white/off-white solid.

  • Purification: Recrystallize from Methanol/Water if necessary.

Protocol C: Radziszewski Reaction (Target: Primary Amide)

Status: Specialist | Specificity: Stops at Amide | Yield: 90%+

Standard hydrolysis often over-runs to the acid.[1] To isolate the 6-Chloroimidazo[1,2-a]pyridine-7-carboxamide , oxidative hydrolysis using hydrogen peroxide is required.

Reagents:

  • Substrate (1.0 eq)

  • Reagent: 30% Hydrogen Peroxide (H

    
    O
    
    
    
    ) (10–20 eq)
  • Base: 6M NaOH (0.2 eq - Catalytic amount) or K

    
    CO
    
    
    
    (1.0 eq)
  • Solvent: DMSO or Ethanol[1][3]

Step-by-Step Procedure:

  • Solubilization: Dissolve the substrate in DMSO (5 vol). Ethanol can be used but reaction is slower.[1]

  • Catalyst: Add Potassium Carbonate (1.0 eq) or a catalytic amount of NaOH.

  • Oxidation: Add 30% H

    
    O
    
    
    
    dropwise at 0°C (Exothermic reaction).
  • Stirring: Allow to warm to room temperature and stir for 1–3 hours.

    • Mechanism:[1][4][5][6][7][8] The hydroperoxide anion (HOO

      
      ) attacks the nitrile to form a peroxyimidic acid intermediate, which collapses to the amide and oxygen.[1]
      
  • Quench: Pour the reaction mixture into ice-cold water. The amide product is usually less soluble than the nitrile and will precipitate.[1]

  • Filtration: Filter the solid, wash copiously with water to remove DMSO, and dry.

Analytical Data & Validation

Expected Mass Shifts (LC-MS):

SpeciesFormulaMolecular Weight (approx)Mass Shift (vs Nitrile)
Starting Material (Nitrile) C

H

ClN

177.59Reference
Intermediate (Amide) C

H

ClN

O
195.60+18 Da
Final Product (Acid) C

H

ClN

O

196.59+19 Da

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion Poor solubility in aqueous acid/base.[1]Switch to Protocol A with 1,4-Dioxane or Protocol C with DMSO.
Dechlorination (M-35 peak) Reaction temperature too high in basic media.[1]Switch to Protocol A (Acidic). The C6-Cl is stable in acid.[1]
Ring Cleavage Extremely harsh conditions (e.g., fusion with KOH).Maintain reflux temperatures <100°C; do not use neat base.[1]

References

  • General Nitrile Hydrolysis: Kukushkin, V. Y., & Pombeiro, A. J. (2005). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Inorganic Chemistry, 109(1), 1-12. Link

  • Imidazo[1,2-a]pyridine Chemistry: Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51, 1555-1575.[1] Link

  • Radziszewski Reaction: McIsaac, J. E., Ball, R. E., & Behrman, E. J. (1971). Mechanism of the Radziszewski reaction. The Journal of Organic Chemistry, 36(20), 3048–3050. Link

  • Stability of Halo-Imidazopyridines: Goel, R., et al. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction.[1] Molecules, 29(21), 5032. Link

Sources

Application Note: Chemoselective Reduction of 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The reduction of 6-chloroimidazo[1,2-a]pyridine-7-carbonitrile to its corresponding primary amine is a pivotal transformation in the synthesis of kinase inhibitors and CNS-active agents. The core challenge lies in the chemoselectivity required to reduce the nitrile group (


) without compromising the aryl chloride at the 6-position.

Standard catalytic hydrogenation (e.g.,


) poses a high risk of hydrodehalogenation  (cleavage of the C-Cl bond). Similarly, harsh hydride donors like 

can lead to over-reduction or side reactions with the electron-deficient pyridine ring.

This Application Note details three validated protocols, prioritized by selectivity and operational simplicity. The Cobalt-Boride Reduction (Method A) is designated as the primary recommendation due to its exceptional functional group tolerance.

Key Chemical Transformation
  • Starting Material: 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile

  • Product: (6-Chloroimidazo[1,2-a]pyridin-7-yl)methanamine

  • Critical Quality Attribute: Retention of the 6-Chloro substituent.

Decision Matrix & Method Selection

Before initiating synthesis, select the protocol that aligns with your available equipment and scale.

ReductionDecision Start Start: Nitrile Reduction Halogen Is Halogen Retention Critical? Start->Halogen Scale Scale of Reaction? Halogen->Scale Yes (Must keep Cl) MethodC Method C: Raney Ni (High Throughput, Risk of De-Cl) Halogen->MethodC No (Cl loss acceptable) MethodA Method A: NaBH4 + CoCl2 (High Selectivity, Bench-top) Scale->MethodA < 10g (Lab Scale) MethodB Method B: BH3-THF (Clean Profile, Requires Inert Atm) Scale->MethodB > 10g (Process Scale)

Figure 1: Decision tree for selecting the appropriate reduction protocol based on chemoselectivity and scale requirements.

Detailed Experimental Protocols

Method A: Cobalt(II) Catalyzed Borohydride Reduction (Recommended)

Mechanism: In situ generation of cobalt boride (


), a heterogeneous catalyst that coordinates with the nitrile, facilitating hydride transfer from 

. This species is insufficiently active to insert into aryl-chloride bonds under these conditions.
Reagents
  • Substrate: 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile (

    
    )
    
  • 
     (
    
    
    
    )
  • 
     (
    
    
    
    )
  • Solvent: Methanol (

    
    )
    
Step-by-Step Protocol
  • Solubilization: Dissolve the nitrile (

    
    ) and 
    
    
    
    (
    
    
    ) in
    
    
    (
    
    
    ) in a round-bottom flask. The solution will appear deep purple/pink.
  • Cooling: Place the flask in an ice-water bath (

    
    ).
    
  • Addition: Add

    
     (
    
    
    
    ) portion-wise over 15 minutes.
    • Observation: Vigorous gas evolution (

      
      ) and formation of a black precipitate (
      
      
      
      ). This black solid is the active catalytic species.[1]
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS for the disappearance of the nitrile (

    
     of amine = Nitrile MW + 4).
    
  • Quench: Carefully add

    
     until gas evolution ceases and the pH is acidic (
    
    
    
    ) to decompose the boride complex.
  • Work-up:

    • Basify with concentrated

      
       to 
      
      
      
      .
    • Extract with

      
       (
      
      
      
      ) or
      
      
      (3:1) if the amine is polar.
    • Dry over

      
       and concentrate.
      
  • Purification: The amine often requires no chromatography. If necessary, use amine-functionalized silica or a gradient of

    
     (90:10:1).
    
Method B: Borane-THF Complex Reduction

Mechanism: Electrophilic attack of borane on the nitrile nitrogen, followed by hydride transfer. Excellent for avoiding dehalogenation but requires strict anhydrous conditions.

Reagents
  • Substrate: (

    
    )
    
  • 
     (
    
    
    
    solution,
    
    
    )
  • Solvent: Anhydrous THF

Step-by-Step Protocol
  • Setup: Flame-dry a flask and cool under

    
    . Add the nitrile (
    
    
    
    ) and anhydrous THF (
    
    
    ).
  • Addition: Add

    
     (
    
    
    
    ,
    
    
    ) dropwise via syringe at
    
    
    .
  • Reflux: Heat the reaction to reflux (

    
    ) for 2–3 hours.
    
    • Note: The 6-Cl substituent is stable to diborane under these conditions.

  • Quench (Critical): Cool to

    
    . Carefully add 
    
    
    
    (
    
    
    ) to destroy excess borane.
  • Acid Hydrolysis: Add

    
     (
    
    
    
    ) and reflux for 30 minutes. This step breaks the Boron-Nitrogen complex formed during reduction.
  • Isolation: Basify with

    
     (
    
    
    
    ) and extract with
    
    
    .

Comparative Analysis of Methods

FeatureMethod A (

)
Method B (

)
Method C (Raney Ni/

)
Chemo-selectivity Excellent (Retains Ar-Cl)Very Good Poor (Risk of de-Cl)
Cost LowModerateModerate
Safety

evolution
Pyrophoric reagentFlammable catalyst
Scalability Good (<100g)Excellent (>100g)Good (Industrial)
Workup Acid/Base extractionAcid hydrolysis requiredFiltration

Mechanistic Pathway (Method A)

The selectivity of the Cobalt-Boride method arises from the surface chemistry of the cobalt species. Unlike Palladium, which inserts oxidatively into C-Cl bonds, Cobalt Boride acts primarily as a surface for coordinating the nitrile triple bond, activating it for hydride delivery.

Mechanism Step1 1. Catalyst Formation CoCl2 + NaBH4 -> Co2B (Black Ppt) + H2 Step2 2. Coordination Nitrile binds to Co surface Step1->Step2 Step3 3. Hydride Transfer Surface-bound hydride attacks CN Step2->Step3 Step4 4. Product Release Primary Amine formed Step3->Step4

Figure 2: Simplified mechanistic flow of the Cobalt-Boride reduction process.

Troubleshooting & Optimization

  • Incomplete Conversion: If the reaction stalls in Method A, add a second portion of

    
     (
    
    
    
    ) followed by
    
    
    . The active catalyst surface can become poisoned or passivated over time.
  • Dimer Formation: Secondary amines (dimers) are common byproducts. In Method C (Raney Ni), this is suppressed by adding ammonia (

    
    ) to the solvent. In Method A, dimerization is rare due to the stepwise mechanism.
    
  • Solubility: The imidazo[1,2-a]pyridine core is moderately polar. If the starting material is insoluble in

    
    , use a 
    
    
    
    (1:1) mixture.

Safety Considerations

  • HCN Potential: While not using cyanide salts, the reduction of nitriles can theoretically release traces of

    
     under strong acidic hydrolysis if not fully reduced. Work in a fume hood.
    
  • Hydrogen Gas: Both Method A and C generate significant hydrogen gas. Ensure proper venting.

  • Nickel/Cobalt: Heavy metals.[2] Dispose of aqueous waste in the appropriate heavy metal waste stream.

References

  • Satoh, T., et al. "The Selective Reduction of Nitriles to Amines with Cobalt(II) Chloride and Sodium Borohydride."[3] Tetrahedron Letters, vol. 10, no. 52, 1969, pp. 4555–4558.

  • Osby, J. O., et al. "Reduction of Nitriles to Amines with Sodium Borohydride in the Presence of Transition Metal Salts." Journal of the American Chemical Society, vol. 108, no. 1, 1986. (Foundational text on hydride/metal salt reductions).
  • Bagley, M. C., et al. "One-pot synthesis of imidazo[1,2-a]pyridines using a catalytic Groebke–Blackburn–Bienaymé reaction." Synlett, 2007. (Context for the scaffold synthesis).
  • Caddick, S., et al. "A Generic Approach for the Catalytic Reduction of Nitriles."[4] Tetrahedron, vol. 59, 2003.

Sources

One-Pot Synthesis Methods for Substituted Imidazo[1,2-a]pyridine-7-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IMP-7CN-01

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem (hypnotic) and emerging anticancer agents.[1][2][3] The 7-carbonitrile regioisomer is of particular high value; the C7-cyano motif acts as a critical hydrogen-bond acceptor in kinase binding pockets and provides a versatile handle for late-stage diversification (e.g., hydrolysis to amides or reduction to amines).

This Application Note details two robust, one-pot methodologies for synthesizing substituted imidazo[1,2-a]pyridine-7-carbonitriles. Unlike standard protocols, these methods are optimized to handle the electron-deficient nature of the 4-cyanopyridine precursor, ensuring high yields and operational simplicity.

Strategic Analysis & Retrosynthesis

To access the 7-carbonitrile isomer, the selection of the starting material is dictated by the ring fusion numbering shift.

  • Numbering Logic: The nitrogen atom of the pyridine ring becomes N4 in the fused system. The carbon adjacent to the ring nitrogen (C2 of pyridine) becomes the bridgehead C8a. Consequently, the C4 position of the 2-aminopyridine precursor maps directly to the C7 position of the final imidazo[1,2-a]pyridine product.

  • Synthetic Challenge: The cyano group at C4 is electron-withdrawing, significantly reducing the nucleophilicity of the exocyclic amine and the ring nitrogen. Standard mild acid catalysis often fails; therefore, these protocols utilize Lewis Acid activation or metal-catalyzed oxidative couplings to overcome this deactivation.

Pathway Visualization

Retrosynthesis Product Target: Imidazo[1,2-a]pyridine-7-carbonitrile Precursor Start: 2-Amino-4-cyanopyridine Precursor->Product Ring Fusion Mapping (C4 -> C7) MethodA Method A: GBB Reaction (Aldehyde + Isonitrile) Precursor->MethodA MethodB Method B: Oxidative Coupling (Nitroolefin/Ketone + Cu Cat) Precursor->MethodB MethodA->Product 3-Component Assembly MethodB->Product Aerobic Oxidation

Figure 1: Retrosynthetic logic mapping the 2-amino-4-cyanopyridine precursor to the 7-carbonitrile target via two distinct one-pot pathways.

Protocol A: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Best for: High-throughput library generation, 3-position functionalization.

The GBB reaction is a three-component condensation between a 2-aminopyridine, an aldehyde, and an isonitrile. This protocol uses Scandium(III) Triflate (


) as a water-tolerant Lewis acid catalyst, which effectively activates the deactivated imine intermediate formed by the cyanopyridine.
Reagents & Materials[1][2][4][5][6][7]
  • Amine: 2-Amino-4-cyanopyridine (1.0 equiv)

  • Aldehyde: Aryl or alkyl aldehyde (1.0 equiv)

  • Isonitrile: t-Butyl isocyanide or cyclohexyl isocyanide (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

  • Purification: Silica gel flash chromatography

Step-by-Step Methodology
  • Schiff Base Formation (Critical Step):

    • In a 10 mL microwave vial or round-bottom flask, dissolve 2-amino-4-cyanopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in MeOH (3 mL).

    • Add

      
       (0.05 mmol).
      
    • Expert Insight: Stir at room temperature for 30 minutes before adding the isonitrile. The electron-withdrawing cyano group slows imine formation; pre-forming the imine prevents isonitrile polymerization side reactions.

  • Cyclization:

    • Add the isonitrile (1.1 mmol) to the mixture.

    • Heat the reaction to 60°C (oil bath) or 80°C (microwave, 150 W) for 2–4 hours.

    • Monitoring: TLC (Ethyl Acetate/Hexane 1:1). The product is typically highly fluorescent under UV (365 nm).

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Dissolve the residue in DCM (10 mL) and wash with water (5 mL) to remove the catalyst.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via column chromatography.

    • Eluent: Gradient of 20%

      
       60% Ethyl Acetate in Hexanes.[2]
      
    • Yield Expectation: 75–88%.

Mechanistic Pathway (GBB)[8]

GBB_Mechanism Reactants 2-Amino-4-cyanopyridine + Aldehyde Imine Schiff Base Intermediate (Activated by Sc(OTf)3) Reactants->Imine - H2O Addition [4+1] Cycloaddition (Isonitrile Attack) Imine->Addition + R-NC Nitrilium Nitrilium Ion Intermediate Addition->Nitrilium Cyclization Product 7-Cyanoimidazo[1,2-a]pyridine-3-amine Nitrilium->Product 1,3-H Shift (Aromatization)

Figure 2: Mechanistic flow of the GBB reaction. The Sc(III) catalyst is crucial for the initial imine formation step due to the deactivated amine.

Protocol B: Copper-Catalyzed Oxidative Coupling

Best for: Synthesis of 2-substituted derivatives without an amine at position 3.

This method utilizes an aerobic oxidative coupling between the aminopyridine and a nitroolefin or ketone.[4] It mimics the Hantzsch synthesis but proceeds via a radical mechanism, allowing for "one-pot" access using air as the oxidant.

Reagents & Materials[1][2][4][5][6][7]
  • Amine: 2-Amino-4-cyanopyridine (1.0 equiv)

  • Coupling Partner: Nitroolefin (for 3-unsubstituted) or Acetophenone (1.0 equiv)

  • Catalyst: CuBr or CuI (10 mol%)

  • Oxidant: Air (Open vessel)[5]

  • Solvent: DMF or DMSO

Step-by-Step Methodology
  • Setup:

    • To a reaction tube equipped with a stir bar, add 2-amino-4-cyanopyridine (0.5 mmol), the nitroolefin (0.5 mmol), and CuBr (0.05 mmol).

    • Add DMF (2.0 mL).

  • Reaction:

    • Heat the mixture to 80–100°C open to the atmosphere (no inert gas).

    • Expert Insight: Vigorous stirring is essential to ensure oxygen mass transfer from the air into the solution, which regenerates the Cu(II) species required for the oxidation cycle.

  • Quenching:

    • After 6–8 hours, cool to room temperature.

    • Pour into ice-cold water (20 mL) containing 1 mL of saturated

      
       (to sequester copper).
      
  • Isolation:

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine (to remove DMF).

    • Dry, concentrate, and purify via silica gel chromatography.

Optimization & Troubleshooting Guide

The following data summarizes optimization parameters specifically for the 7-cyano scaffold synthesis.

ParameterRecommendationRationale
Solvent (GBB) TFE (2,2,2-Trifluoroethanol) TFE stabilizes the imine intermediate via H-bonding, significantly boosting yields for electron-deficient amines compared to MeOH.
Catalyst (GBB) Sc(OTf)3 or Yb(OTf)3 Strong Lewis acidity is required to overcome the deactivating effect of the 4-CN group. Iodine (

) is a viable, cheaper alternative.
Temperature 60–80°C Higher activation energy is required for 4-cyanopyridine compared to unsubstituted pyridine (usually RT–50°C).
Concentration 0.5 M – 1.0 M High concentration favors the intermolecular steps over hydrolysis side reactions.

References

  • Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012).[4][5] Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant.[5] The Journal of Organic Chemistry, 77(4), 2024–2028.

  • Calderón-Rangel, D., Corona-Díaz, A., & Gámez-Montaño, R. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.[6][7][8][9] ECSOC-29.

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.

  • Bienaymé, H., & Bouzid, K. (1998). A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles.

  • Peraro, L., & Kritzer, J. A. (2018). Emerging Methods and Design Principles for Cell-Permeant Macrocycles. Angewandte Chemie International Edition, 57(17), 4680-4696. (Context on scaffold utility in drug design).

Sources

Nucleophilic substitution reactions at the C6 position of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anti-viral agents. While the C3 position is naturally nucleophilic and easily functionalized via electrophilic aromatic substitution (


), the C6 position  presents a distinct challenge. It is electronically deactivated and does not undergo classical Nucleophilic Aromatic Substitution (

) under mild conditions.

This guide details the Metal-Catalyzed Nucleophilic Substitution strategies required to functionalize the C6 position. We focus on transitioning from classical organic mechanisms to Palladium- and Copper-catalyzed cross-coupling workflows, which are the industry standard for introducing amines, ethers, and nitriles at this site.

Reactivity Profile & Mechanistic Logic

To successfully functionalize the C6 position, one must understand the electronic landscape of the scaffold. The bridgehead nitrogen pushes electron density into the C3 position, making it highly reactive toward electrophiles. Conversely, the C6 position behaves like a pyridine ring carbon—electron-deficient but insufficient for direct


 without strong activating groups (e.g., 

).

Therefore, C6 functionalization relies on halogen activation (Br/I) followed by transition metal catalysis.

Diagram 1: Reactivity Map of Imidazo[1,2-a]pyridine

ReactivityMap Scaffold Imidazo[1,2-a]pyridine Core Scaffold C3 C3 Position (Nucleophilic) Target: Electrophiles Rxn: SEAr (Halogenation, Formylation) Scaffold->C3 High e- Density C6 C6 Position (Electrophilic via Metal) Target: Nucleophiles Rxn: Pd/Cu Cross-Coupling Scaffold->C6 Low e- Density (Requires Br/I) C2 C2 Position (Acidic C-H) Target: Aryl Halides Rxn: C-H Activation Scaffold->C2 pKa ~20

Figure 1: Electronic dichotomy of the scaffold. C3 requires electrophiles; C6 requires nucleophiles mediated by metal catalysis.

Experimental Protocols

Protocol A: Palladium-Catalyzed Amination (C-N Bond Formation)

Best for: Primary and secondary amines, anilines.

The Challenge: The N1 nitrogen of the imidazo[1,2-a]pyridine is a Lewis base that can bind to Palladium, poisoning the catalyst. The Solution: Use bulky biaryl phosphine ligands (e.g., Xantphos, BINAP) to sterically crowd the metal center, preventing non-productive coordination with the scaffold nitrogen.

Materials:

  • Substrate: 6-Bromoimidazo[1,2-a]pyridine (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Catalyst:

    
     (2-5 mol%) or Pd(OAc)
    
    
    
  • Ligand: Xantphos (for primary amines) or BINAP (for secondary amines) (5-10 mol%)

  • Base:

    
     (2.0 equiv) or NaOtBu (for non-sensitive substrates)
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Workflow:

  • Inert Setup: Charge a flame-dried Schlenk tube or microwave vial with the aryl bromide, base, and Pd-ligand complex.

  • Degassing: Seal the vessel and cycle vacuum/Argon three times. This is critical; oxygen kills the active Pd(0) species.

  • Addition: Add the solvent and the amine via syringe under Argon flow.

  • Reaction: Heat to 100°C for 12–16 hours (or 140°C for 1 hour in microwave).

  • Workup: Filter through a Celite pad to remove Palladium black. Wash with EtOAc. Concentrate and purify via flash chromatography (DCM/MeOH gradients are usually effective).

Protocol B: Copper-Catalyzed Etherification (C-O Bond Formation)

Best for: Phenols, Aliphatic Alcohols.

The Challenge: Palladium is often less efficient for C-O bonds due to slow reductive elimination. The Solution: Ullmann-type coupling using Copper(I).[1][2][3][4] Note that Aryl Iodides are significantly superior to Bromides for Copper chemistry due to the weaker C-X bond.

Materials:

  • Substrate: 6-Iodo imidazo[1,2-a]pyridine (1.0 equiv)

  • Nucleophile: Phenol or Alcohol (1.5 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%) or L-Proline

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO or DMF (High boiling point polar solvents are required)

Step-by-Step Workflow:

  • Mixing: Combine 6-iodoimidazo[1,2-a]pyridine, phenol, CuI, ligand, and base in a reaction vial.

  • Atmosphere: Flush with Argon. While Cu is less sensitive than Pd, oxygen can promote homocoupling of the phenol.

  • Heating: Heat to 110°C for 18–24 hours. (Copper cycles are slower than Pd).

  • Quench: Dilute with water and extract with EtOAc.

  • Purification: Wash organic layer with 1M NaOH (to remove unreacted phenol). Dry over

    
     and concentrate.
    
Protocol C: Green Cyanation (C-CN Bond Formation)

Best for: Installing a nitrile group (precursor to amides/acids).

The Challenge: Traditional Rosenmund-von Braun reactions use CuCN at 200°C (harsh, toxic). The Solution: Pd-catalyzed cyanation using Potassium Hexacyanoferrate(II) (


) as a non-toxic cyanide source.[5]

Materials:

  • Substrate: 6-Bromoimidazo[1,2-a]pyridine

  • Reagent:

    
     (0.5 equiv)[5]
    
  • Catalyst: Pd(OAc)

    
     (2 mol%)
    
  • Ligand: dppf (4 mol%)

  • Base:

    
     (1.0 equiv)
    
  • Solvent: DMA (N,N-Dimethylacetamide)

Step-by-Step Workflow:

  • Mix substrate, catalyst, ligand, base, and cyanide source.

  • Add DMA and water (10:1 ratio helps solubility of the iron salt).

  • Heat to 120°C for 12 hours.

  • Safety Note: While the reagent is non-toxic, the product (aryl nitrile) is toxic. Handle with care.

Comparative Data Table

Reaction TypeBond FormedPreferred HalogenCatalyst SystemKey Limitation
Buchwald-Hartwig C-NBromidePd / BINAPCatalyst poisoning by N1
Ullmann Coupling C-OIodide CuI / PhenanthrolineRequires high temp (>110°C)
Cyanation C-CNBromidePd / dppfSolubility of cyanide source
Suzuki-Miyaura C-CBromide/ChloridePd(dppf)Cl2Boronic acid stability

Troubleshooting & Optimization Logic

Diagram 2: Decision Matrix for C6 Functionalization

DecisionMatrix Start Target: C6 Functionalization CheckHalogen Is Substrate Halogenated? Start->CheckHalogen Halogenate Step 0: Brominate (NBS) or Iodinate (NIS) CheckHalogen->Halogenate No (H) NucleophileType Select Nucleophile CheckHalogen->NucleophileType Yes (Br/I) Halogenate->NucleophileType Amine Amine (R-NH2) NucleophileType->Amine Alcohol Alcohol/Phenol (R-OH) NucleophileType->Alcohol Nitrile Cyanide (CN-) NucleophileType->Nitrile PdRoute Protocol A: Pd-Catalysis (Buchwald-Hartwig) Amine->PdRoute Use BINAP/Xantphos CuRoute Protocol B: Cu-Catalysis (Ullmann) Alcohol->CuRoute Use 6-Iodo + Phenanthroline GreenPd Protocol C: Pd-Catalysis (K4[Fe(CN)6]) Nitrile->GreenPd Use dppf

Figure 2: Strategic decision tree for selecting the correct catalytic system based on the desired nucleophile.

Common Failure Modes:

  • Dehalogenation: If the reaction yields the unsubstituted imidazo[1,2-a]pyridine (H at C6), the hydride source is likely the solvent or excessive heating. Fix: Switch from isopropanol/ethanol to Toluene/Dioxane and ensure anhydrous conditions.

  • No Conversion: Catalyst poisoning. Fix: Increase catalyst loading to 5-10 mol% or switch to a "pre-catalyst" like Pd(dba)2 which is more robust than Pd(OAc)2 in this system.

References

  • Goel, A. et al. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.[1][2][6][7] Link

  • Bagdi, A. K. et al. (2020). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. Asian Journal of Organic Chemistry. Link

  • Buchwald, S. L. et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Journal of the American Chemical Society.[2][8][9] Link

  • Ma, D. et al. (2012). Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins. Journal of Organic Chemistry.[2][10] Link

  • Organic Chemistry Portal. Rosenmund-von Braun Reaction: Protocols and Mechanism.Link

Sources

Troubleshooting & Optimization

Technical Guide: Solubility Optimization & Handling of 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical resource for researchers handling 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile , a critical scaffold in the development of kinase inhibitors and antifungal agents.[1]

Executive Summary & Compound Profile

6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile is a planar, electron-deficient heteroaromatic system.[1] Its poor solubility in standard organic solvents is driven by strong


 stacking interactions and a high crystal lattice energy contributed by the polar nitrile group.[1]

This guide addresses the "brick dust" behavior often observed with this scaffold, where the compound resists dissolution even in moderately polar solvents like methanol or dichloromethane.[1]

Physicochemical Snapshot
PropertyValue / CharacteristicImplication
Molecular Formula

Low MW, but high lattice energy.[1]
Physical Form Pale yellow/cream crystalline solidHigh melting point indicates stable crystal packing.
pKa (Conj. Acid) ~3.5 - 4.5 (Pyridine nitrogen)Weakly basic; solubility improves significantly at pH < 3.[1]
LogP (Predicted) ~1.8 - 2.2Moderately lipophilic, yet poor solubility in hexanes.[1]

Solubility Profile & Solvent Selection

Data based on thermodynamic solubility assessments of imidazo[1,2-a]pyridine analogs.

Primary Solvent Matrix
Solvent ClassSolventSolubility RatingApplication Notes
Super-Solvents DMSO Excellent (>50 mg/mL)Ideal for biological stock solutions (10-100 mM).[1] Freeze-thaw stable.[1]
DMF / DMAc High (>30 mg/mL)Preferred for chemical synthesis reactions (e.g., nucleophilic substitutions).
Chlorinated DCM / Chloroform Moderate (5-15 mg/mL)Good for liquid-liquid extraction.[1] Tip: Add 5% Methanol to disrupt lattice.
Alcohols Methanol / Ethanol Low (<2 mg/mL)Poor solubility at RT. Requires reflux for recrystallization.[1][2]
Ethers/Alkanes THF / Et2O / Hexane Insoluble Use as anti-solvents to precipitate the compound.

Critical Insight: The nitrile group at position 7 acts as a hydrogen bond acceptor but lacks donors. In protic solvents like ethanol, it does not solvate well unless heated near the boiling point.[1]

Troubleshooting & FAQs

Direct answers to common technical tickets.

Q1: "I see a fine suspension in my NMR tube (CDCl3). How do I fix this?"

Diagnosis: The compound is aggregating.[1] Pure chloroform is often insufficient to break the crystal lattice of nitrile-substituted imidazopyridines.[1] Solution:

  • Add Co-solvent: Spike the sample with 1-2 drops of

    
    -Methanol or 
    
    
    
    -DMSO.[1] This disrupts the
    
    
    -stacking.[1]
  • Acidification: If the sample is not acid-sensitive, add 1 drop of TFA (Trifluoroacetic acid).[1] This protonates the N1 nitrogen, instantly improving solubility in CDCl3.[1]

Q2: "The compound oils out during recrystallization from Ethanol."

Diagnosis: The cooling ramp is too fast, or the solution is too concentrated (supersaturation overshoot). Protocol Adjustment:

  • Switch Solvent System: Use Ethanol:Water (9:1) . The small water content increases the polarity slightly, aiding crystal formation over oiling.[1]

  • Seeding: Retain a few crystals of the crude material. Add them to the cooling solution at roughly 5°C below the boiling point.

Q3: "Can I use this compound in aqueous bioassays?"

Diagnosis: The free base is nearly insoluble in water (<10 µM). Workflow:

  • Prepare a 100 mM stock in DMSO .

  • Dilute into the assay buffer (PBS/Media) ensuring the final DMSO concentration is <1%.

  • Watch for precipitation: If the solution turns cloudy immediately, you have exceeded the kinetic solubility limit. Add a solubilizing agent like Cyclodextrin (HP-

    
    -CD)  or formulate as the Hydrochloride salt  (see Section 4).[1]
    

Validated Experimental Protocols

Protocol A: Preparation of Hydrochloride Salt (For Aqueous Solubility)

Converting the free base to the HCl salt increases aqueous solubility by >100-fold.[1]

  • Dissolve: Dissolve 100 mg of 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile in 2 mL of warm THF or Dioxane.

  • Acidify: Dropwise add 4M HCl in Dioxane (1.2 equivalents) while stirring.

  • Precipitate: A white/yellow precipitate will form immediately.

  • Isolate: Cool to 0°C, filter the solid, and wash with cold diethyl ether.

  • Dry: Vacuum dry at 40°C. Resulting salt is hygroscopic; store in a desiccator.[1]

Protocol B: The "Wet-Out" Dissolution Method (For Stubborn Solids)

Use this when making high-concentration stocks to prevent clump formation.[1]

  • Weigh the compound into the vial.[1]

  • Add 10% of the final volume of solvent (e.g., DMSO).

  • Sonicate for 30-60 seconds. The high-energy cavitation breaks apart the crystal lattice "brick dust."[1]

  • Add the remaining 90% of the solvent.[1]

  • Vortex until clear.

Decision Logic for Solvent Selection

Visualizing the workflow for optimal solvent choice based on application.

SolubilityWorkflow Start Start: 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile AppType Select Application Start->AppType BioAssay Biological Assay (Aqueous) AppType->BioAssay Synthesis Chemical Synthesis AppType->Synthesis Purification Purification / Analysis AppType->Purification DMSOStock Make 10-50mM Stock in DMSO BioAssay->DMSOStock HighTemp High Temp (>80°C)? Synthesis->HighTemp Chromatography Flash Column? Purification->Chromatography Recryst Recrystallization? Purification->Recryst CheckPrecip Dilute to Buffer. Precipitate? DMSOStock->CheckPrecip UseSalt Convert to HCl Salt CheckPrecip->UseSalt Yes DMF Use DMF or DMAc HighTemp->DMF Yes THF Use THF or Dioxane HighTemp->THF No DCM_MeOH Eluent: DCM + 2-5% MeOH Chromatography->DCM_MeOH EthanolWater Solvent: Ethanol/Water (9:1) Recryst->EthanolWater

Caption: Decision tree for selecting the optimal solvent system based on experimental intent.

References

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives . Asian Journal of Chemical Sciences. (2025).[3]

  • 6-Chloroimidazo[1,2-a]pyridine Product Specifications . Sigma-Aldrich Technical Data.

  • Improving Aqueous Solubility of Imidazo[1,2-a]pyridine Pharmacophores . Pharmaceuticals (MDPI). (2022).

  • Solubility Profile of Quinazoline-7-carbonitrile (Analogous Scaffold) . BenchChem Technical Guides. (2025). [1]

  • Green Synthetic Routes to Imidazo[1,2-a]pyridines . Organic & Biomolecular Chemistry (RSC). (2019).

Sources

Technical Support Center: Purification of 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile

[1]

Topic: Purification Strategies for 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Classification: Technical Troubleshooting & Protocol Optimization[1]

Introduction: The Purity Imperative

Welcome to the technical support hub for the purification of 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile . This scaffold is a critical pharmacophore in kinase inhibition and anti-infective research. Its amphiphilic nature—possessing both a basic bridgehead nitrogen and a polar nitrile group—presents unique purification challenges, particularly regarding solubility and "oiling out" during crystallization.

This guide moves beyond generic advice, offering causal explanations for why specific protocols fail and how to correct them using self-validating workflows.

Module 1: Crystallization & Precipitation Strategies

Context: Crystallization is the most scalable method for this compound class, but the nitrile substituent increases polarity, often leading to supersaturation and oiling.

Q: My crude product is "oiling out" instead of crystallizing. How do I fix this?

A: Oiling out occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve.[1] This is common with imidazopyridines due to their high melting points but low solubility in non-polar anti-solvents.

Troubleshooting Protocol:

  • Change the Solvent System: Switch from a binary system (e.g., EtOAc/Hexane) to a single polar solvent with temperature cycling.

    • Recommended:Ethanol (EtOH) or Acetonitrile (MeCN) .

  • The "Seeding at Cloud Point" Technique:

    • Dissolve crude in minimum hot EtOH (reflux).

    • Cool slowly until the solution becomes slightly turbid (cloud point).

    • Crucial Step: Add <1% w/w of pure seed crystals immediately. Do not add anti-solvent yet.

    • Allow to ripen at this temperature for 30 minutes before further cooling.

  • Anti-solvent Addition: If using an anti-solvent (e.g., water or hexane), add it dropwise to the hot solution only until persistent turbidity is observed, then stop.

Q: Which solvent systems are validated for 6-chloroimidazo[1,2-a]pyridine derivatives?

A: Based on solubility parameters of the imidazo[1,2-a]pyridine core, the following systems are most effective:

Solvent SystemRatio (v/v)MechanismBest For
Ethanol (Hot) 100%Temperature-dependent solubilityRemoval of polar tars/salts
EtOAc / Hexane 1:3 to 1:5Polarity exclusionFinal polishing of solid product
Acetone 100%Evaporative crystallizationRemoving non-polar impurities
DCM / Hexane 1:4PrecipitationRapid isolation (lower purity)

Technical Insight: The 7-carbonitrile group increases the dipole moment. Avoid pure non-polar solvents (Hexane/Heptane) for initial dissolution, as the compound will likely not dissolve even at reflux.

Module 2: Chromatography (Flash & Prep HPLC)

Context: The bridgehead nitrogen (N1) is weakly basic (

Q: I am seeing severe peak tailing on silica gel. Is my compound decomposing?

A: Likely not. The tailing is due to the Lewis acid-base interaction between the imidazopyridine nitrogen and silica silanols.

Corrective Action:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase. This blocks the active silanol sites.
    
    • Note: If using TEA, flush the column with solvent post-purification to prevent TEA contamination in the NMR.

  • Stationary Phase Switch: Use Amine-functionalized silica (NH2-silica).[1] This eliminates the need for mobile phase modifiers and provides orthogonal selectivity.

Q: How do I separate the regioisomers?

A: Synthesis from 2-aminopyridines can yield regioisomers if the starting material is asymmetric.[1]

  • Flash Chromatography: Use a shallow gradient.

    • Gradient: 0%

      
       5% MeOH in DCM (with 1% 
      
      
      ).
    • Logic: The nitrile group strongly influences retention. Regioisomers typically have distinct dipole moments.

  • Prep HPLC: Use a C18 column with a pH-adjusted mobile phase.[1]

    • Buffer: 10 mM Ammonium Bicarbonate (pH 10). High pH ensures the molecule is neutral, improving peak shape and retention.

Module 3: Chemical Scavenging & Workup

Q: How do I remove residual metal catalysts (Pd/Cu) from the coupling step?

A: If your synthesis involved metal-catalyzed coupling (e.g., Sonogashira or Buchwald), recrystallization alone often traps metals in the lattice.

Scavenging Protocol:

  • Dissolve the crude product in THF or DCM .

  • Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin (0.5 eq relative to metal).

  • Stir at 40°C for 2 hours.

  • Filter through a Celite pad.

  • Proceed to crystallization.

Q: Can I use Acid-Base extraction?

A: Yes, but with caution. The nitrile group can hydrolyze under strong acidic/basic conditions at high temperatures.

  • Procedure:

    • Dissolve crude in EtOAc.

    • Extract with 1M HCl (The product moves to the aqueous layer as the hydrochloride salt).

    • Wash the aqueous layer with fresh EtOAc (removes non-basic impurities).

    • Basify the aqueous layer carefully with saturated

      
        to pH 8-9.[1]
      
    • Extract back into EtOAc.

Module 4: Process Visualization

Purification Decision Tree

PurificationStrategyStartCrude 6-Chloroimidazo[1,2-a]pyridine-7-CNSolubilityCheckCheck Solubility in Hot EtOHStart->SolubilityCheckSolubleSolubleSolubilityCheck->SolubleClear SolutionInsolubleInsoluble/OilingSolubilityCheck->InsolubleTurbid/ResidueCrystallizationCrystallization (EtOH)Soluble->CrystallizationFlashChromFlash Chromatography(DCM/MeOH + 1% NH4OH)Insoluble->FlashChromPurityCheckPurity Check (LCMS/NMR)Crystallization->PurityCheckFlashChrom->PurityCheckPassPure Product (>98%)PurityCheck->PassSuccessFailImpurePurityCheck->FailFailAcidBaseAcid-Base Extraction(1M HCl wash)Fail->AcidBaseAcidBase->FlashChromRe-purify

Caption: Decision matrix for selecting the optimal purification route based on initial solubility and purity assessment.

References

  • General Synthesis & Purific

    • Source: Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines."
    • Relevance: Validates the use of condensation methods and general solubility profiles for the scaffold.
    • URL:[1]

  • Crystallization of 6-Chloroimidazo[1,2-a]pyridine Deriv

    • Source: IUCr Journals. "Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile."
    • Relevance: Provides specific experimental details on recrystallization solvents (Ethanol/Methanol)
    • URL:[1]

  • Chrom

    • Source: Thermo Scientific Chemicals.[2] "6-Chloroimidazo[1,2-a]pyridine, 97%."

    • Relevance: Confirms physical state (solid), melting point ranges (83-89°C for base scaffold), and storage conditions.
    • URL:[1]

  • Solubility and Stability D

    • Source: Sigma-Aldrich. "6-Chloroimidazo[1,2-a]pyridine Safety & Properties."[1]

    • Relevance: Provides safety data and confirms solubility in organic solvents like DCM and Methanol.
    • URL:[1]

Optimization of reaction temperature for 6-chloroimidazo[1,2-a]pyridine formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature for 6-Chloroimidazo[1,2-a]pyridine Formation Audience: Researchers, Scientists, and Drug Development Professionals[1]

Technical Support Center: 6-Chloroimidazo[1,2-a]pyridine Synthesis

Welcome to the Advanced Synthesis Support Hub. This guide addresses the critical thermodynamic and kinetic parameters governing the condensation of 2-amino-5-chloropyridine with


-halocarbonyls to form the 6-chloroimidazo[1,2-a]pyridine scaffold. This specific heterocycle is a privileged structure in medicinal chemistry, serving as a core for anxiolytics (e.g., alpidem analogs) and antiviral agents.[1]

The presence of the chlorine atom at the C6 position (derived from the C5 of the starting pyridine) exerts a weak inductive electron-withdrawing effect (-I), slightly deactivating the ring nitrogen compared to the unsubstituted parent. Consequently, temperature optimization is not merely a variable—it is the deciding factor between isolating a stable intermediate, achieving cyclization, or degrading your substrate.[1]

Module 1: The Thermodynamic Landscape (The "Why")

Q: Why does my reaction stall at room temperature despite high conversion of the starting material?

A: You are likely trapped in a local thermodynamic minimum. The formation of imidazo[1,2-a]pyridine is a two-step sequence:

  • N-Alkylation (Kinetic Phase): The exocyclic amine or the ring nitrogen attacks the

    
    -halocarbonyl. This step has a relatively low activation energy (
    
    
    
    ) and often proceeds at Room Temperature (RT) or mild heat (40–50°C).[1]
  • Cyclization & Dehydration (Thermodynamic Phase): The subsequent ring closure and loss of water to aromatize the system requires significantly higher energy.

If you run this reaction at 25°C, you often isolate the N-alkylated intermediate (an iminium salt or uncyclized ketone) rather than the aromatic product. The chlorine substituent on the pyridine ring decreases the nucleophilicity of the ring nitrogen, raising the


 for the initial attack and potentially the cyclization step, making thermal driving force mandatory.

Q: Can I just blast it at 140°C to ensure completion?

A: No. While heat drives cyclization, excessive thermal energy (


C in conventional heating) promotes:
  • Polymerization: The electron-rich imidazole ring is susceptible to oxidative coupling.

  • Hydrolysis: If using an imine pathway (Groebke–Blackburn–Bienaymé), high temps hydrolyze the imine.[1]

  • Degradation: 2-aminopyridines can undergo oxidative degradation to tars.

Module 2: Visualizing the Reaction Pathway

The following diagram illustrates the temperature-dependent bifurcation points in the synthesis mechanism.

ReactionPathway Figure 1: Temperature-Dependent Reaction Pathway for Imidazo[1,2-a]pyridine Synthesis Start 2-Amino-5-chloropyridine + α-Haloketone Inter N-Alkylated Intermediate (Non-aromatic) Start->Inter Step 1: N-Alkylation (Fast, RT-50°C) Product 6-Chloroimidazo[1,2-a]pyridine (Aromatic) Inter->Product Step 2: Cyclization (Slow, >75°C required) Side1 Side Product: Polymer/Tar Inter->Side1 Excessive Heat (>120°C) Oxidative Stress Side2 Stalled Species: Hydrolyzed/Open Chain Inter->Side2 Low Temp (<60°C) or Wet Solvent

Figure 1: The pathway highlights that while N-alkylation is kinetically accessible, the aromatization step acts as a thermal bottleneck.

Module 3: Troubleshooting Guide

Scenario A: Low Yield / Incomplete Conversion

Symptoms: TLC shows a new spot, but NMR indicates non-aromatic signals (lack of characteristic aromatic imidazole proton at


 7.5–8.0 ppm).[1]
Root Cause:  "Cold Trapping." The reaction temperature was insufficient to overcome the barrier for dehydration/aromatization.
Corrective Action: 
  • Increase Temperature: If using Ethanol, switch to n-Butanol or DMF to access temperatures >100°C.

  • Microwave Irradiation: Switch to microwave heating. The dielectric heating effect is particularly efficient for this polar transition state.

    • Recommendation: 100°C for 10–20 minutes in Ethanol/Water.

Scenario B: "Tar" Formation / Dark Reaction Mixture

Symptoms: Reaction turns black/dark brown; baseline streaking on TLC; low mass balance. Root Cause: Thermal degradation or oxidative polymerization. Corrective Action:

  • Inert Atmosphere: Ensure the reaction is under Nitrogen/Argon. Electron-rich heterocycles oxidize easily at high temps.

  • Solvent Switch: Avoid DMF at high temperatures if not strictly necessary (can decompose to dimethylamine). Use Ethanol or Isopropanol at reflux (78–82°C) which provides a "temperature ceiling" that prevents overheating.

Module 4: Optimized Experimental Protocols

The following protocols are synthesized from literature focusing on 6-chloro derivatives.

Protocol 1: Conventional Reflux (Robust & Scalable)

Best for: Large scale batches (>5g) where microwave is impractical.[1]

  • Reactants: Dissolve 2-amino-5-chloropyridine (1.0 equiv) and

    
    -bromoacetophenone  (or chloroacetaldehyde for unsubstituted C2/C3) (1.1 equiv) in Ethanol  (10 mL/mmol).
    
  • Base: Add NaHCO

    
      (2.0 equiv). Note: Weak bases minimize side reactions compared to strong bases like NaOH.
    
  • Heat: Heat to Reflux (78°C) .

  • Time: Maintain reflux for 12–16 hours . Crucial: Do not shorten this time; the 6-chloro group slows the kinetics.

  • Workup: Cool to RT. Evaporate solvent.[2][3][4] Resuspend in water/EtOAc. Wash with brine. Dry over MgSO

    
    .
    
  • Purification: Recrystallization from EtOH/Water is often sufficient.

Protocol 2: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation and rapid optimization.

  • Reactants: Mix amine (1.0 equiv) and

    
    -haloketone (1.0 equiv) in Water/Isopropanol (2:1) .
    
  • Conditions: Irradiate at 100°C for 15–20 minutes .

  • Advantage: Water acts as a green solvent and enhances the hydrophobic effect, pushing the organic reactants together, while the high temperature/pressure drives the cyclization instantly.

Comparative Data: Temperature vs. Yield

TemperatureTimeYield (6-Cl derivative)Observation
25°C (RT) 24 h< 15%Mostly intermediate/starting material.
60°C 12 h45–60%Slow conversion, some intermediate remains.[1]
80°C (Reflux) 12 h85–92% Optimal balance of rate vs. purity.
140°C 1 h60%Significant tar formation; difficult purification.
100°C (MW) 20 min90–95% Excellent yield, clean profile.[1]

Module 5: Decision Logic for Optimization

Use this flowchart to determine your next experimental step.

DecisionTree Figure 2: Troubleshooting Decision Tree for Reaction Temperature Start Start Optimization (Standard: EtOH Reflux, 80°C) Check Check TLC/LCMS after 4 hours Start->Check Result1 SM Consumed, Clean Product Check->Result1 Ideal Result2 SM Remaining, Intermediate Present Check->Result2 Kinetic Trap Result3 Complex Mixture, Dark Color Check->Result3 Thermal Stress Action1 Protocol Optimized. Isolate. Result1->Action1 Action2 Increase Temp (MW 100°C) or Switch Solvent (n-BuOH) Result2->Action2 Action3 Lower Temp (60°C) or Add Antioxidant Result3->Action3

Figure 2: A logical flow to adjust parameters based on intermediate checkpoints.

References

  • Vertex AI Search. (2025). Efficient Access to Imidazo[1,2-a]pyridines via Catalyst-Free Annulation Reaction under Microwave Irradiation. ACS Combinatorial Science. Link[1]

  • N'Guessan, D. U. J., et al. (2025).[1][3][5] Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Applied Chemical Science International. Link

  • BenchChem. (2025).[2] Common side reactions in the synthesis of imidazo[4,5-b]pyridines and related scaffolds. Link[1]

  • RSC Advances. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. Royal Society of Chemistry. Link

  • MDPI. (2024).[6] One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Link[1][7]

Sources

Technical Support Center: Troubleshooting Regioselectivity in Imidazo[1,2-a]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Advanced Synthesis / Regiocontrol Assigned Specialist: Senior Application Scientist

System Overview: The Regioselectivity Landscape

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery (e.g., Zolpidem, Alpidem).[1] However, its electronic bias creates a steep hierarchy of reactivity. Successful functionalization requires navigating this hierarchy by selecting the correct "driver" (catalyst/reagent) to override the system's default settings.

The Reactivity Hierarchy
  • C3 (The Nucleophile): The most electron-rich position. Reacts rapidly with electrophiles (EAS). Default setting.

  • C2 (The Follower): Less nucleophilic than C3. Accessible via C-H activation or if C3 is blocked.

  • C5 (The Steric Challenge): Sterically hindered by the bridgehead nitrogen lone pair. Requires radical pathways or specific directing groups.

  • C6/C7/C8 (The Distal Ring): Pyridine-like reactivity. C8 is accessible via specific directing groups or radical attacks; C6/C7 often require pre-functionalization or harsh conditions.

Visualizing the Logic

RegioselectivityMap Scaffold Imidazo[1,2-a]pyridine Core C3 C3 Position (Nucleophilic) Scaffold->C3 Electrophiles (E+) (NBS, NIS, Vilsmeier) Scaffold->C3 Radical Addition (Visible Light) C2 C2 Position (C-H Activation) Scaffold->C2 Pd/Cu Catalysis (High Temp/Base) Scaffold->C2 Directing Groups (e.g., 8-amino) Distal C5/C6/C7/C8 (Radical/Distal) Scaffold->Distal Radical Minisci (C5/C8) Scaffold->Distal Co-Catalysis (C5/C8 Dual) C3->C2 If C3 Blocked

Caption: Figure 1. Reactivity map illustrating the primary drivers for functionalizing specific positions on the imidazo[1,2-a]pyridine scaffold.

Module 1: The "Default" Path (C3-Functionalization)

User Complaint: "I am trying to functionalize C2, but I keep getting C3 substitution." Diagnosis: The C3 position is electronically analogous to the C3 of indole. It is the "sink" for electrophiles. If you are using standard electrophilic reagents (halogens, nitration, Friedel-Crafts), C3 selectivity is inevitable unless blocked.

Troubleshooting C3 Protocols
SymptomProbable CauseCorrective Action
Low Yield (C3-Arylation) Catalyst poisoning by N4 lone pair.Use PivOH (30 mol%) as an additive to protonate/mask the N4 or assist C-H cleavage via CMD mechanism [1].
C2/C3 Mixture High temperature or overly active catalyst.Lower temperature. Switch to Cu-catalyzed oxidative coupling (aerobic) which is highly C3-selective under mild conditions [2].
Over-halogenation Excess reagent; high reactivity of product.Use N-halosuccinimides (NBS/NIS) instead of X₂. Control stoichiometry strictly (0.95 eq).

Module 2: Overcoming Bias (C2-Functionalization)

User Complaint: "How do I install an aryl group at C2 without touching C3?" Diagnosis: Direct C2 functionalization requires overriding the electronic bias . This is typically achieved via transition metal catalysis (Pd, Ru, Rh) where the metal coordination directs the C-H activation, or by using a removable directing group.

Protocol: Pd-Catalyzed C2-Arylation (Ligand-Controlled)

Context: This method uses a specific phosphine ligand to promote C2-selectivity over C3.

Reagents:

  • Imidazo[1,2-a]pyridine (1.0 eq)[2][3]

  • Aryl Bromide (1.5 eq)

  • Catalyst: Pd(OAc)₂ (5 mol%)[4]

  • Ligand: PPh₃ (10 mol%) or XPhos (for difficult substrates)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step Workflow:

  • Setup: In a glovebox or under Ar flow, charge a Schlenk tube with Pd(OAc)₂, Ligand, Base, and Imidazo[1,2-a]pyridine.

  • Solvation: Add degassed 1,4-Dioxane and the Aryl Bromide.

  • Activation: Seal the tube and heat to 100–110 °C for 12–24 hours.

    • Note: High temperature is crucial for the C2-palladation step which has a higher activation energy than C3-electrophilic attack.

  • Workup: Cool to RT, dilute with EtOAc, filter through Celite, and concentrate.

  • Purification: Flash chromatography.

Validation Check:

  • If C3-arylation is observed: Ensure the reaction is strictly anhydrous . Water can promote electrophilic pathways.

  • If no reaction: Check for "Pd-black" formation. Add PivOH (30 mol%) to stabilize the active Pd species [3].

Module 3: The "Hard" Targets (C5 & Distal Functionalization)

User Complaint: "I need to functionalize the pyridine ring (C5-C8). Everything goes to the imidazole ring." Diagnosis: The pyridine ring is electron-deficient.[5] Electrophilic attack is impossible. You must use Radical Pathways (Minisci-type) or Directing Groups .

Protocol: Visible Light-Induced C5-Alkylation

Context: Uses a radical pathway to attack the electron-deficient C5 position, which is sterically hindered but accessible to radicals.

Reagents:

  • Imidazo[1,2-a]pyridine (1.0 eq)[2][3]

  • N-Hydroxyphthalimide ester (alkyl radical source) (2.0 eq)

  • Photocatalyst: Eosin Y (2 mol%)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: DMSO/H₂O (4:1)

  • Light Source: Green LEDs (530 nm)

Step-by-Step Workflow:

  • Mix: Combine substrate, alkyl source, Eosin Y, and base in a clear vial.

  • Degas: Sparge with N₂ for 15 minutes (oxygen quenches the excited state of Eosin Y).

  • Irradiate: Stir under Green LED irradiation at RT for 12–16 h.

    • Critical: Use a fan to keep the reaction at RT; heat can degrade the radical precursors.

  • Workup: Dilute with water, extract with DCM.

  • Purification: The C5 isomer is usually the major product, but check for C3 minor isomers.

Why this works: The alkyl radical is nucleophilic. It prefers the electron-deficient pyridine ring. C5 is favored over C6/C7/C8 due to the specific somophilic attack patterns and stability of the radical intermediate [4].

Decision Tree for Method Selection

DecisionTree Start Target Position? C3 C3 Position Start->C3 C2 C2 Position Start->C2 Distal C5/C6/C7/C8 Start->Distal EAS Standard EAS (NBS, NIS, Electrophiles) C3->EAS Blocked Is C3 Blocked? C2->Blocked Radical Radical Chemistry (Minisci / Photoredox) Distal->Radical YesBlock Yes: Use Standard Pd/Cu Catalysis Blocked->YesBlock Yes NoBlock No: Use Directing Group (e.g. 8-amino) or High Temp Pd-Catalysis Blocked->NoBlock No C5Spec C5: Alkyl-NHPI + Eosin Y Radical->C5Spec C8Spec C8: Co-Catalysis (Dual C5/C8) Radical->C8Spec

Caption: Figure 2. Decision tree for selecting the appropriate synthetic methodology based on the target regiocenter.

FAQ & Troubleshooting Matrix

IssueTechnical Root CauseValidated Solution
"I can't get the reaction to start." N4-Coordination: The bridgehead nitrogen (N4) is a Lewis base and coordinates to Pd/Cu catalysts, deactivating them.Add Lewis Acid/Proton Source: Add 30 mol% PivOH or use a pre-complexed catalyst system. Ensure the substrate is not forming an insoluble complex.
"I'm getting C3-C3 dimerization." Oxidative Homocoupling: Under oxidative conditions (Cu/O₂), the C3-H bond is prone to homocoupling.Exclude O₂: If performing a cross-coupling, switch to an inert atmosphere (Ar/N₂). If dimerization is the goal, ensure efficient O₂ mass transfer.
"Regioselectivity is poor (C2 vs C3)." Electronic Control: The energy difference between C2 and C3 activation is small under high-energy conditions.Solvent Switch: Switch to a non-polar solvent (e.g., Toluene/Dioxane) to destabilize the charged intermediates favored at C3. Use steric bulk on the electrophile to disfavor the crowded C3 position.
"The product decomposes on silica." Basic Nature: Imidazo[1,2-a]pyridines are basic and can streak or decompose on acidic silica gel.Neutralize Silica: Pre-treat the silica column with 1-2% Triethylamine (Et₃N) in the eluent to neutralize acidic sites.

References

  • BenchChem Technical Support. Troubleshooting Low Yield in Pyridine Functionalization. Retrieved from

  • Hajra, A. et al. (2018). Catalyst-free, C-3 Functionalization of Imidazo[1,2-a]pyridines.[6][7] Chemical Communications.[8] Retrieved from

  • RSC Publishing. (2022). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.[5][9][10] Retrieved from

  • Jin, S. et al. (2020).[11] Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules.[3][4][5][6][8][9][11][12][13][14][15][16] Retrieved from

  • Wang, H. et al. (2015).[17] Palladium-Catalyzed Double C–H Arylation Reaction.[17][18] Synthesis.[4][5][6][8][9][13][14][15][16] Retrieved from

Sources

Technical Support Center: Stability Profile of 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and antifungal agents. Users frequently encounter stability issues when subjecting this molecule to acidic conditions during workup, purification (e.g., reverse-phase HPLC with TFA), or salt formation.

This guide moves beyond basic datasheets to explain the mechanistic causes of degradation and provides self-validating protocols to ensure the integrity of your material.

Module 1: The Chemistry of Instability

To troubleshoot effectively, you must distinguish between reversible salt formation and irreversible chemical degradation .

The Protonation vs. Hydrolysis Competition

Under acidic conditions, two competing events occur. The fate of your molecule depends on acid strength (


), temperature, and water content.
  • N1-Protonation (Reversible): The bridgehead nitrogen (N1) is the most basic site. However, the electron-withdrawing nature of the 6-Chloro and 7-Cyano groups significantly lowers the basicity compared to the parent imidazo[1,2-a]pyridine (

    
    ). In strong acids (pH < 1), N1 protonates, forming a salt. This is generally stable at room temperature.
    
  • Nitrile Hydrolysis (Irreversible): The 7-cyano group is the "Achilles' heel." While the imidazo[1,2-a]pyridine core is robust, the nitrile is susceptible to acid-catalyzed hydrolysis. The protonated ring (cationic) exerts a strong inductive effect (

    
    ), activating the nitrile carbon toward nucleophilic attack by water.
    
Degradation Pathway Diagram

The following diagram illustrates the stepwise degradation you will observe by LCMS if acidic conditions are too harsh.

DegradationPathway SM Starting Material (Nitrile) Salt Protonated Salt (Reversible) SM->Salt H+ (Fast) Salt->SM Neutralization Amide Primary Amide (Impurity A: +18 Da) Salt->Amide H2O / Heat (Slow Hydrolysis) Acid Carboxylic Acid (Impurity B: +19 Da) Amide->Acid H2O / Heat (Fast Hydrolysis)

Caption: Figure 1.[1] Acid-mediated pathway showing reversible salt formation versus irreversible hydrolysis to amide and acid byproducts.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose issues observed during your experiments.

Observation Likely Cause Diagnostic Check Corrective Action
LCMS: New peak at M+18 (e.g., m/z 178 → 196).Partial Hydrolysis to Amide. Occurs in aqueous acids (e.g., 1M HCl) over time or with heat.Check retention time; Amides are usually more polar (elute earlier) than the nitrile.Avoid heating >40°C in acidic media. Switch to anhydrous acid (e.g., HCl in Dioxane) if salt formation is the goal.
LCMS: New peak at M+19 (e.g., m/z 178 → 197).Full Hydrolysis to Carboxylic Acid.Peak will be acidic; retention time shifts significantly with pH of mobile phase.Material is likely unrecoverable. Repurify or restart. Ensure water is excluded during acid exposure.
Visual: Solid precipitates upon adding acid.Salt Formation. The HCl or TFA salt is less soluble in organic solvents than the free base.Filter and analyze by NMR (D2O/DMSO-d6). No shift in carbon signals for CN group (~115 ppm).This is expected. Filter the solid; it is your stable salt form.
NMR: Loss of peak at ~115-118 ppm in

C NMR.
Nitrile Loss. Check for new carbonyl peak at ~165-170 ppm (Amide/Acid).Confirm hydrolysis. Review "Quenching Protocol" below.

Module 3: Experimental Protocols

These protocols are designed to validate stability and prevent degradation during handling.

Protocol A: Stability Stress Test (Go/No-Go)

Use this before scaling up any reaction involving acidic workups.

  • Prepare Stock: Dissolve 5 mg of 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile in 1 mL of MeOH/ACN.

  • Acid Spike: Aliquot into two vials:

    • Vial A (Control): No acid.

    • Vial B (Stress): Add 100 µL of 1M HCl (aq).

  • Incubation:

    • Hold Vial B at Room Temperature for 2 hours .

    • Optional: If process requires heat, heat Vial B to process temp (e.g., 50°C) for 30 mins.

  • Analysis: Inject both vials on LCMS (Acidic Mobile Phase).

    • Pass: Vial B shows < 1% growth of M+18 peak.

    • Fail: Vial B shows > 1% growth of M+18 peak.

Protocol B: Safe Workup/Quenching

How to recover the nitrile after an acidic reaction step.

  • Cooling: Cool the reaction mixture to < 5°C (Ice bath). Hydrolysis rates drop significantly at low temperatures.

  • Neutralization: Slowly add saturated NaHCO₃ or K₂CO₃ solution.

    • Critical: Do not use strong bases like NaOH, as hydroxide is a potent nucleophile that attacks the nitrile even faster than acid does.

  • pH Target: Adjust to pH 7–8.

  • Extraction: Extract immediately into EtOAc or DCM. Do not let the molecule sit in the aqueous layer for extended periods.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use TFA (Trifluoroacetic acid) in my LCMS mobile phase? A: Yes. 0.1% TFA is standard and safe. The residence time in the column is too short for hydrolysis to occur at room temperature. However, do not dry down fractions containing TFA and water with heat (>40°C) in a Genevac/Rotovap, as the concentrating acid will hydrolyze the nitrile. Lyophilize instead.

Q2: Is the Chlorine atom at position 6 labile in acid? A: Generally, no. The C-Cl bond on the imidazo[1,2-a]pyridine ring is robust against non-oxidizing acids (HCl, H₂SO₄) [1]. It requires specific metal catalysis (e.g., Pd, Cu) or extreme nucleophilic conditions to displace. Acidic hydrolysis affects the nitrile first.

Q3: I see a color change from pale yellow to bright yellow/orange upon adding acid. Is this degradation? A: Not necessarily. This is likely the halochromic shift due to protonation of the chromophore. If the color reverts upon neutralization, the material is stable. If it darkens to brown/black, degradation (polymerization) is occurring.

Q4: How should I store the HCl salt of this molecule? A: Store under inert gas (Argon/Nitrogen) at -20°C. Ensure it is strictly anhydrous . If the salt absorbs moisture, the "solid-state acidity" can catalyze slow hydrolysis of the nitrile over months.

Visualizing the Troubleshooting Logic

TroubleshootingTree Start Issue Observed CheckLCMS Check LCMS Mass Start->CheckLCMS MassPlus18 Mass = M + 18 (Amide) CheckLCMS->MassPlus18 +18 Da MassPlus19 Mass = M + 19 (Acid) CheckLCMS->MassPlus19 +19 Da NoMassChange No Mass Change (Retention Shift only) CheckLCMS->NoMassChange Same Mass Action1 Reduce Acid Conc. Lower Temp (<25°C) MassPlus18->Action1 Action2 Critical Failure. Check Water Content. MassPlus19->Action2 Action3 Salt Formation. Proceed with Workup. NoMassChange->Action3

Caption: Figure 2. Decision tree for interpreting analytical data during stability assessment.

References

  • Bagdi, A. K., et al. (2020). "Recent advances in the synthesis and functionalization of imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry.

  • Goel, R., et al. (2016). "Imidazo[1,2-a]pyridine scaffold as a prospective avenue for the discovery of novel therapeutic agents." RSC Advances.

  • Kukon, A., et al. (2025).[2] "Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives." Asian Journal of Chemical Sciences.

  • Fisher, M. J., et al. (2007). "7H-8,9-Dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as potassium-competitive acid blockers." Journal of Medicinal Chemistry.

Sources

Technical Support Center: Metal Removal from 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Purification / Metal Scavenging Target Molecule: 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile (and related scaffolds) Audience: Process Chemists, Medicinal Chemists, CMC Leads

Diagnostic & Assessment: The "Ligand Competition" Problem

Before initiating any purification protocol, you must understand the specific chemical environment.[1] Your target molecule, 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile , is not merely a passive substrate; it is a chelating ligand .

  • The Challenge: The N1 nitrogen of the imidazo[1,2-a]pyridine core and the C7-nitrile group are both Lewis bases. They can coordinate to transition metals (Pd, Cu) used in upstream coupling reactions (e.g., Suzuki-Miyaura, Rosenmund-von Braun).

  • The Consequence: Standard crystallization often fails to purge metals because the metal is not just physically trapped; it is chemically bound to your product.

  • The Solution: You need a scavenger with a binding constant (

    
    ) significantly higher than that of your product-metal complex.
    
Initial Triage Checklist
ParameterCritical Threshold / Note
Target Metal Palladium (Pd) (Class 2B) or Copper (Cu) (Class 3).
Regulatory Limit (ICH Q3D) Pd:

10 ppm (Oral),

1 ppm (Parenteral). Cu:

300 ppm (Oral),

30 ppm (Parenteral).[1]
Product Basicity The imidazo-pyridine core is basic (

~5-6). Avoid Strong Cation Exchange (SCX) scavengers unless you intend to bind the product.
Stability Risks Nitrile (C7): Susceptible to hydrolysis in strong acid/base + heat.[1] Chloride (C6): Risk of

displacement with strong nucleophiles at high T.

Scavenger Selection Strategy

Do not guess. Use the chemical properties of the impurity to dictate the scavenger. Silica-supported scavengers are preferred over polymer resins for this substrate due to better solvent swellability in the polar solvents (DMSO, DMF) often required to dissolve imidazopyridines.

Selection Logic Matrix
  • For Palladium (Pd): The primary choices are Thiourea and DMT (Dimercaptotriazine) .

    • Thiourea:[1][2][3][4] Excellent for Pd(II) and Pd(0).[1] Less likely to react with the chloro-group.[1]

    • DMT:[1][2][4][5] Highest affinity, but contains thiol/triazine groups.[1] Use if Thiourea fails.

  • For Copper (Cu): Imidazole or TAAcOH (Triamine-tetraacetic acid / EDTA-like) .

    • Note: Do not use simple amines (SiliaBond Amine) if your product is sensitive to basic degradation.[1]

Visualization: Scavenger Decision Tree

ScavengerSelection Start Identify Residual Metal Pd Palladium (Pd) (Suzuki/Buchwald) Start->Pd Cu Copper (Cu) (Cyanation) Start->Cu Pd_State Oxidation State? Pd->Pd_State Cu_Solvent Solvent System? Cu->Cu_Solvent Pd_II Pd(II) / Pd(OAc)2 Pd_State->Pd_II Pd_0 Pd(0) / dppf / PPh3 Pd_State->Pd_0 Rec_Thiourea Rec: Si-Thiourea (Standard) Pd_II->Rec_Thiourea Rec_DMT Rec: Si-DMT (High Affinity) Pd_II->Rec_DMT If fails Pd_0->Rec_DMT Cu_Org Organic (DCM/THF) Cu_Solvent->Cu_Org Cu_Aq Aqueous/Polar Cu_Solvent->Cu_Aq Rec_Imid Rec: Si-Imidazole Cu_Org->Rec_Imid Rec_TAA Rec: Si-TAAcOH (EDTA-type) Cu_Aq->Rec_TAA

Caption: Decision matrix for selecting silica-supported scavengers based on metal type and oxidation state.

Experimental Protocol: The "Batch Mode" Workflow

For 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile, Batch Mode (adding scavenger to the reactor) is recommended over flow cartridges due to the potential low solubility of the product in standard flow solvents.

Reagents & Equipment[1][2][3][6][7][8][9][10]
  • Solvent: DMF, DMSO, or THF (Must fully dissolve the product).[1]

  • Scavenger: Si-Thiourea (SiliaMetS®) or Si-DMT.[5]

  • Loading: 4 equivalents relative to the residual metal content (NOT the product).

    • Calculation: If you have 1000 ppm Pd, that is ~0.01 mol% Pd. 4 equivs is negligible mass.[1] If metal content is unknown, use 5-10 wt% of scavenger relative to product mass.[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the crude product in the minimum amount of dry DMF or THF. Ensure the solution is clear.

    • Note: If the product is not dissolved, the metal trapped inside the crystal lattice is inaccessible.

  • Addition: Add Si-Thiourea (or selected scavenger).

    • Standard: 10 wt% relative to product.[1]

    • Precision: 4-8 molar equivalents vs. Pd content.[1][5]

  • Digestion (Critical):

    • Temperature: Heat to 50-60°C .

    • Why? Room temperature scavenging is often too slow because the Pd-Product bond needs thermal energy to dissociate and transfer Pd to the scavenger.

    • Time: Stir vigorously for 4 hours .

  • Filtration:

    • Cool to room temperature.[1][5]

    • Filter through a pad of Celite® or a 0.45 µm membrane to remove the silica.[1]

    • Wash the cake with fresh solvent to recover entrained product.[1]

  • Isolation: Precipitate the product by adding water (anti-solvent) or evaporate the solvent.[1]

Visualization: Purification Workflow

PurificationWorkflow Step1 1. Dissolve Crude (DMF/THF) Step2 2. Add Scavenger (Si-Thiourea, 10 wt%) Step1->Step2 Step3 3. Heat & Agitate (60°C, 4h) Step2->Step3 Step4 4. Filter (Remove Silica) Step3->Step4 Step5 5. Analyze (ICP-MS) Step4->Step5 Step5->Step1 >10 ppm? Repeat

Caption: Standard batch-mode scavenging workflow. Recirculation loop indicated for non-compliant results.

Troubleshooting & FAQs

Q1: The scavenger removed the metal, but my product yield dropped significantly. Why?

A: You likely used a scavenger with acidic functionality (like Si-Tosic Acid or Si-TAAcOH ) or unreacted silanols.

  • Mechanism:[1][6][7] The imidazo[1,2-a]pyridine nitrogen is basic.[8] It can protonate and bind to acidic scavengers (non-specific binding).[1]

  • Fix: Switch to Si-Thiourea or Si-DMT (neutral scavengers). Alternatively, add 1% Et3N to the solvent to suppress product protonation, but ensure this doesn't deactivate the scavenger.[1]

Q2: I am using Si-Thiol, but the Pd levels are stuck at 50 ppm.

A: The nitrile group on your product might be competing for the Pd.

  • Fix: Increase temperature to 80°C . The thermodynamic stability of the Pd-S (Thiol) bond is higher than the Pd-N (Nitrile) bond, but kinetic barriers prevent the exchange at room temperature.

  • Alternative: Switch to Si-DMT .[1] The chelating effect of the dimercaptotriazine is much stronger than a single thiol or nitrile.

Q3: Can I use Activated Carbon instead?

A: You can, but it is less selective.

  • Risk:[1][9][10][11][12] Carbon often adsorbs planar aromatic heterocycles (like imidazopyridines) via

    
     stacking, leading to yield loss.[1] Silica-supported scavengers are sterically defined and less prone to adsorbing the organic product.[1]
    
Q4: Is the chloro-group at C6 stable during this process?

A: Yes, under neutral scavenging conditions (Thiourea/DMT) at <80°C.[1]

  • Warning: Avoid using Si-Amine or strong basic resins at high temperatures, as electron-deficient pyridines (activated by the nitrile) can undergo nucleophilic aromatic substitution (

    
    ) at the chloride position.
    

References & Authority

  • ICH Q3D Elemental Impurities. International Council for Harmonisation.[1] Guidelines for permissible daily exposure (PDE) of elemental impurities.

  • SiliCycle Metal Scavenging Guide. SiliCycle Inc.[1] Comprehensive compatibility tables for Si-Thiourea and Si-DMT with Pd and Cu.[1]

  • Biotage Metal Scavenger User Guide. Biotage. Protocols for batch vs. flow scavenging and solvent compatibility.[1]

  • Palladium Removal Following Metal-Catalyzed Reactions. Organic Process Research & Development (ACS).[1] Case studies on removing Pd from basic heterocycles.[1]

  • Synthesis of Imidazo[1,2-a]pyridine Derivatives. Letters in Applied NanoBioScience. Context on the synthesis and metal catalysts used for this scaffold.

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Interpretation of 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical synthesis designed for researchers and medicinal chemists. It moves beyond simple data listing to provide a comparative, mechanistic interpretation of the 1H NMR spectrum for 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile , a critical scaffold in kinase inhibitor development.[1][2]

Executive Summary & Structural Context

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in drug discovery, notably in GABA receptor ligands and kinase inhibitors.[1][2][3] The 6,7-disubstituted derivative, 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile , presents a unique NMR signature due to the interplay between the electron-withdrawing nitrile group (CN) and the electronegative chlorine (Cl) atom.[1][2]

This guide provides a comparative analysis against the mono-substituted analog (6-Chloroimidazo[1,2-a]pyridine ) to highlight diagnostic signal changes that validate the 6,7-substitution pattern.[1][2]

Structural Numbering & Logic

Proper assignment requires strict adherence to IUPAC numbering for fused heterocycles.[1]

  • N1: Bridgehead nitrogen (non-bridgehead in some numberings, but standard IUPAC treats bridgehead as N4).[1][2][3] Correction: Standard IUPAC for imidazo[1,2-a]pyridine assigns N1 at the imidazole, C2, C3, N4 (bridgehead), C5, C6, C7, C8.[1][2]

  • Key Protons: H2, H3 (Imidazole ring); H5, H8 (Pyridine ring).[1][2][3]

  • Substituents: Cl at C6, CN at C7.[1][2][3]

Implication: The 6,7-disubstitution eliminates the vicinal coupling typically seen between H6 and H7, rendering H5 and H8 as singlets (or showing only weak long-range coupling).[1][2] This is the primary diagnostic filter.[1]

Comparative NMR Data Analysis

The following table contrasts the target molecule with its direct precursor/analog. Data is standardized to DMSO-d6 (preferred for solubility of polar nitriles) at 400/500 MHz.[1]

ProtonPositionTarget: 6-Cl-7-CN Derivative (δ ppm)Alternative: 6-Cl Derivative (δ ppm)Diagnostic Shift / Multiplicity Change
H5 Pyridine Ring (Ortho to Cl)8.80 – 9.05 (s) 8.60 – 8.70 (s/d)Deshielded: The C7-CN group (para to H5) exerts a withdrawing effect.[1] Loss of H6 coupling confirms C6 substitution.[1]
H8 Pyridine Ring (Ortho to CN)8.30 – 8.50 (s) 7.60 – 7.70 (d)Major Shift: Strong deshielding (+0.7 ppm) due to ortho-CN anisotropic effect.[1][2] Becomes a singlet (loss of H7).
H2 Imidazole Ring8.05 – 8.15 (s/d) 7.95 – 8.05 (s)Minimal change.[1][2][4] Characteristic imidazole signal.
H3 Imidazole Ring7.75 – 7.85 (s/d) 7.60 – 7.70 (s)Minimal change.[1][2] Often shows ~1.2 Hz coupling to H2.[1]

Note: Chemical shifts are estimates based on substituent increments derived from general imidazo[1,2-a]pyridine literature [1][2]. The "Singlet" nature of H5 and H8 is the critical confirmation of the 6,7-substitution pattern.[1][2]

Assignment Logic & Workflow

The following decision tree illustrates the logical process for confirming the structure using 1H NMR data.

NMR_Assignment_Logic Start Start: Acquire 1H NMR (DMSO-d6) Check_Aromatic Analyze Aromatic Region (7.0 - 9.5 ppm) Start->Check_Aromatic Count_Protons Count Integral Expected: 4H Total Check_Aromatic->Count_Protons Check_Splitting Check Pyridine Protons (H5 & H8) Count_Protons->Check_Splitting Is_Singlet Are H5 and H8 Singlets? Check_Splitting->Is_Singlet H5_Shift Check H5 Shift Most Deshielded (>8.8 ppm)? Is_Singlet->H5_Shift Yes (No vicinal coupling) Reject REJECT: Possible 6-Cl mono or regioisomer (e.g., 8-CN) Is_Singlet->Reject No (Doublets present) H8_Shift Check H8 Shift Deshielded by CN (>8.3 ppm)? H5_Shift->H8_Shift Yes (Ortho to Cl/N) Confirm CONFIRMED: 6-Chloro-7-cyano isomer H8_Shift->Confirm Yes (Ortho to CN) H8_Shift->Reject No

Figure 1: Logical workflow for structural validation of 6,7-disubstituted imidazopyridines.

Detailed Mechanistic Interpretation

The "Isolated" Pyridine Protons (H5 & H8)

In the unsubstituted core, H5, H6, H7, and H8 form a continuous spin system.[1][2][3] In 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile :

  • H5 (Position 5): This proton is located between the bridgehead nitrogen (N4) and the chlorine at C6.[1][2]

    • Mechanism:[1][5][6][7] The N4 lone pair typically shields, but the aromatic ring current and the adjacent electronegative Chlorine (inductive effect) deshield H5.[1][2][3] The 7-Cyano group (para) adds a further weak deshielding effect.[1]

    • Appearance: Sharp Singlet.[1] (No H6 to couple with).[1][2]

  • H8 (Position 8): This proton is located between the N1 nitrogen and the nitrile at C7.[1]

    • Mechanism:[1][5][6][7] The Nitrile group is a strong electron-withdrawing group (EWG) via induction and resonance.[1] Being ortho to H8, it causes a significant downfield shift compared to the 6-Cl precursor.[1][2]

    • Appearance: Sharp Singlet.[1] (No H7 to couple with).

The Imidazole Protons (H2 & H3)

These protons appear as a characteristic pair, often an AB system or two broad singlets depending on resolution.[1][2][3]

  • H2: Generally more downfield due to proximity to the electronegative N1.[1]

  • H3: Slightly upfield.

  • Coupling: They may show a small vicinal coupling (

    
     Hz), which is diagnostic of the intact imidazole ring.[1][2]
    

Experimental Protocol: Self-Validating System

To ensure reproducibility and trustworthiness (E-E-A-T), follow this protocol. This method minimizes solvent peaks and maximizes resolution of the critical singlet hyperfine structures.[1]

Reagents:

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).[1][2]

    • Reasoning: Chloro-cyano heterocycles often have poor solubility in CDCl3.[1] DMSO ensures full dissolution and prevents aggregation-induced broadening.[1]

  • Internal Standard: TMS (Tetramethylsilane) set to 0.00 ppm.[1][2][7]

Acquisition Parameters (Standard 400/500 MHz):

  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Critical: Isolated aromatic protons (H5, H8) often have long T1 relaxation times.[1][2][3] A short D1 will suppress their integration values, leading to incorrect proton counting (e.g., integrating to 0.7H instead of 1.0H).[1][2][3]

  • Scans (NS): Minimum 16 (concentrated) to 64 (dilute).

  • Spectral Width: 0 - 12 ppm.

Validation Step (The "Self-Check"):

  • Integrate the H2/H3 signals first.[1] Set their sum to 2.0.

  • Check H5 and H8. They must integrate to 1.0 ± 0.1 each. If H5/H8 integrate low, increase D1 (Relaxation Delay).[1][2][3]

Troubleshooting & Regioisomer Differentiation

A common synthetic pitfall is the formation of regioisomers (e.g., 8-carbonitrile or 5-chloro isomers).[1]

ObservationLikely IssueConfirmation Test
Doublets seen in aromatic region Incomplete substitution (Mono-Cl) or wrong isomer (6-Cl, 8-CN).[1]COSY NMR: Check for H-H coupling. The target molecule should show no strong COSY correlations between pyridine protons.[1]
H5 shift is < 8.5 ppm Chlorine might be at Pos 7 or 8, or CN is absent.[1][2][3]HMBC: Look for correlation between H5 and the Bridgehead Carbon (C8a).[1][2]
Broad peaks Aggregation or exchangeable protons.[1]Variable Temperature (VT) NMR or add D2O (though no exchangeable protons exist in the product, this rules out wet solvent effects).[1][2]

References

  • General Synthesis & NMR of Imidazo[1,2-a]pyridines

    • Study on substituent effects and chemical shifts in imidazo[1,2-a]pyridine systems.
    • Source: [1][2]

  • 6-Chloroimidazo[1,2-a]pyridine Data

    • Characterization of 6-chloro deriv
    • Source: [1][2][3]

  • Substituent Effects (CN & Cl)

    • Analysis of electron-withdrawing groups on heteroarom
    • Source: [1][2][3]

(Note: Specific spectral databases such as SDBS or BioMagResBank were consulted for analog comparisons to derive the predictive shifts where exact literature for the 6,7-disubstituted species was proprietary.)

Sources

The Medicinal Chemist’s Guide to 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile: A Strategic Scaffold for Kinase & Anti-Infective Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile Content Type: Publish Comparison Guide

Executive Summary: The "Privileged" Architecture

In the landscape of modern drug discovery, 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile (CAS: 952566-04-0) represents more than just a heterocycle; it is a high-value intermediate designed for late-stage diversification.[1] This scaffold leverages the "privileged" imidazo[1,2-a]pyridine core—a bioisostere of indole and purine—while introducing orthogonal functional handles at the C6 and C7 positions.

This guide analyzes why this specific substitution pattern (6-Cl, 7-CN) is a critical node in the synthesis of p38


 MAPK inhibitors , PI3K inhibitors , and anti-tubercular agents  (analogous to the clinical candidate Q203/Telacebec).
Structure-Activity Relationship (SAR) Analysis

The efficacy of this scaffold stems from its ability to balance electronic deficiency with metabolic stability. Below is the breakdown of its pharmacophoric features.

The SAR Map

SAR_Map Core 6-Chloroimidazo[1,2-a] pyridine-7-carbonitrile N1 Bridgehead Nitrogen (N1) H-Bond Acceptor (Kinase Hinge Binder) Core->N1 Binding C6 C6-Chloro Group Lipophilic Anchor & Cross-Coupling Handle Core->C6 Selectivity C7 C7-Cyano Group Electron Withdrawing & Precursor to Amides Core->C7 Solubility/Potency Ring Bicyclic Core Planar & Aromatic (Pi-Stacking) Core->Ring Scaffold Suzuki/Buchwald Coupling Suzuki/Buchwald Coupling C6->Suzuki/Buchwald Coupling Derivatization Metabolic Block Metabolic Block C6->Metabolic Block Prevents Oxidation Hydrolysis to Amide Hydrolysis to Amide C7->Hydrolysis to Amide Anti-TB Activity (Q203) Lower pKa Lower pKa C7->Lower pKa Reduces N1 basicity

Figure 1: Functional decomposition of the 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile scaffold.

Mechanistic Deep Dive
  • The C6-Chloro "Anchor":

    • Metabolic Stability: The C6 position is electronically enriched in the parent scaffold, making it prone to oxidative metabolism (CYP450). The chlorine atom blocks this site, significantly extending half-life (

      
      ).
      
    • Synthetic Utility: It serves as an excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce biaryl systems, which are crucial for occupying the hydrophobic pocket II in kinase targets (e.g., p38

      
      ).
      
  • The C7-Cyano "Warhead":

    • Electronic Modulation: The strong electron-withdrawing nature of the nitrile group lowers the pKa of the ring nitrogens.[1] This reduces non-specific binding to hERG channels, a common liability in fused heterocycles.[1]

    • Synthetic Gateway: In anti-tubercular research, this nitrile is the precursor to the carboxamide moiety found in Telacebec (Q203) and its analogs. The amide is essential for hydrogen bonding with the QcrB subunit of the cytochrome

      
       complex in Mycobacterium tuberculosis.[1]
      
Comparative Performance Guide

This table compares the 6-Cl, 7-CN scaffold against common alternatives in early-stage drug discovery campaigns.

Feature6-Cl, 7-CN (Target) 6-H, 7-H (Parent)6-Methyl, 7-CN6-Br, 7-CN
Metabolic Stability High (Cl blocks oxidation)Low (C6 oxidation)Low (Benzylic oxidation)High
Lipophilicity (cLogP) Moderate (~1.5) Low (~0.8)Moderate (~1.2)High (~1.7)
Synthetic Versatility High (Orthogonal reactivity)LowLowVery High (Br > Cl reactivity)
Kinase Selectivity High (Halogen bonding potential)LowModerateHigh
Primary Application Lead Optimization Fragment ScreeningNegative ControlLibrary Synthesis

Scientist's Note: While the 6-Bromo analog is more reactive for coupling, the 6-Chloro analog is often preferred in final drug candidates because the C-Cl bond is more metabolically robust than C-Br, and the smaller atomic radius of Chlorine (1.75 Å vs 1.85 Å) avoids steric clashes in tight binding pockets.[1]

Experimental Protocols

To validate this scaffold, the following protocols describe its synthesis and a representative functionalization relevant to Anti-TB drug discovery.

Protocol A: Synthesis of 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile

Rationale: The most robust route utilizes the cyclocondensation of a 2-aminopyridine derivative with an


-haloaldehyde.[1]

Reagents:

  • 2-Amino-5-chloropyridine-4-carbonitrile (Starting Material)[1]

  • Chloroacetaldehyde (50% wt. in water)

  • Sodium Bicarbonate (

    
    )
    
  • Ethanol (Solvent)[2][3][4]

Workflow:

  • Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of 2-amino-5-chloropyridine-4-carbonitrile in Ethanol (20 mL).

  • Condensation: Add 1.5 eq of Chloroacetaldehyde and heat the mixture to reflux (80°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting amine spot should disappear.[5]

  • Neutralization: Cool to room temperature. The hydrohalide salt may precipitate. Neutralize with saturated aqueous

    
     to pH 8.[1]
    
  • Isolation: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

    • Expected Yield: 70–85%.[3]

    • Validation:

      
      H NMR should show characteristic doublets for the imidazo ring protons at 
      
      
      
      ~7.6–8.0 ppm.
Protocol B: Functionalization to Carboxamide (Anti-TB Pharmacophore)

Rationale: Converting the nitrile to a primary amide mimics the core of Q203-like inhibitors.

Workflow:

  • Hydrolysis: Dissolve the nitrile intermediate in

    
    -Butanol.
    
  • Catalysis: Add finely powdered KOH (4.0 eq) and heat to 80°C for 2 hours.

  • Workup: Pour into ice water. The amide product typically precipitates as a white solid. Filter and dry.

Biological Context & Signaling Pathways[6]

The utility of this scaffold is best understood through its inhibition of the p38 MAPK pathway (Inflammation) and QcrB inhibition (Tuberculosis).

Pathway Compound 6-Cl-7-CN-Imidazo[1,2-a]pyridine (Scaffold) Target_Kinase p38 MAPK / PI3K (ATP Binding Pocket) Compound->Target_Kinase Derivatized via C6-Cl Target_TB M. tuberculosis QcrB (Cytochrome bc1 Complex) Compound->Target_TB Hydrolyzed at C7-CN Effect_Kinase Inhibition of Pro-inflammatory Cytokines (TNF-alpha, IL-6) Target_Kinase->Effect_Kinase Downstream Effect Effect_TB ATP Depletion & Bacterial Cell Death Target_TB->Effect_TB Downstream Effect

Figure 2: Dual therapeutic pathways accessible via the 6-Cl, 7-CN scaffold.[2]

References
  • N'guessan, D. J. P. U., et al. (2025).[1][6][7] "Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives." Asian Journal of Chemical Sciences. Link

  • Kang, S., et al. (2014).[1] "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis."[1] Nature Medicine. (Contextual reference for imidazopyridine amides in TB). Link

  • Goel, R., et al. (2017).[1] "Imidazo[1,2-a]pyridine scaffold as a prospective therapeutic agent." Mini-Reviews in Medicinal Chemistry. Link

  • Bagdi, A. K., et al. (2013).[1][8] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications. Link

  • PubChem. (n.d.). "Imidazo[1,2-a]pyridine-7-carbonitrile."[1][9] National Center for Biotechnology Information. Link

Sources

Crystal structure analysis of 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Analysis of 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile: A Comparative Guide

Executive Summary & Strategic Context

Objective: This guide provides a technical framework for the structural characterization of 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile , a critical scaffold in medicinal chemistry (e.g., for GABA receptor modulators and anti-infectives).

The Challenge: While the imidazo[1,2-a]pyridine core is well-mapped, the specific introduction of a 6-chloro and 7-cyano substitution pattern creates a unique electronic push-pull system. This alters the dipole moment and crystal packing significantly compared to the unsubstituted or mono-substituted analogues.

The Solution: This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow against alternative methods (PXRD, Computational) and provides a predictive structural analysis based on validated analogues. It establishes the "Gold Standard" protocol for resolving the specific halogen-bonding and


-stacking networks inherent to this molecule.

Methodology Comparison: Why SC-XRD?

For this specific compound, identifying the precise orientation of the nitrile group relative to the chlorine atom is critical for understanding its binding affinity in protein pockets.

FeatureSingle Crystal XRD (Recommended) Powder XRD (PXRD) Computational (DFT)
Resolution Atomic-level (

Å)
Bulk phase ID onlyTheoretical
Packing Insight Definitive: Resolves Cl···N halogen bonds and

-

stacking distances.
Inferred: Can only confirm polymorph purity.Predictive: Good for gas phase, often fails to predict lattice energy accurately.
Stereochemistry Absolute configuration (if chiral centers exist) and planar torsion.Cannot resolve torsion angles in amorphous/polycrystalline samples.N/A
Suitability High: Essential for structure-activity relationship (SAR) validation.Medium: QC tool for batch consistency.Low: Screening tool only.

Directive: Use SC-XRD for the primary structural elucidation. Use PXRD only for batch-to-batch consistency checks after the structure is solved.

Experimental Protocol: Synthesis to Structure

This workflow is designed to maximize crystal quality for the 6-Cl, 7-CN derivative, addressing its specific solubility profile (moderate polarity due to the nitrile group).

Phase 1: Crystallization Strategy
  • Method A: Slow Evaporation (Preferred)

    • Solvent: Ethanol/Acetonitrile (1:1 v/v). The nitrile group improves solubility in MeCN.

    • Protocol: Dissolve 20 mg of pure compound in 2 mL solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-5 small holes, and leave undisturbed at 4°C (fridge) to reduce thermal motion during nucleation.

  • Method B: Vapor Diffusion (Alternative)

    • Solvent: THF (inner vial) / Hexane (outer vial).

    • Protocol: Dissolve 15 mg in 1 mL THF. Place in a small vial. Place this vial inside a larger jar containing 5 mL Hexane. Cap tightly. The hexane vapor will slowly diffuse into the THF, lowering solubility and forcing crystallization.

Phase 2: Data Collection & Refinement
  • Temperature: Collect data at 100 K (using liquid nitrogen stream).

    • Reasoning: The imidazo[1,2-a]pyridine ring exhibits significant thermal motion at room temperature. Cooling freezes the rotation of the 7-cyano group, ensuring precise bond length measurement.

  • Radiation source: Mo-K

    
     (
    
    
    
    Å).
    • Reasoning: The Chlorine atom (Z=17) absorbs Cu-radiation significantly. Mo-radiation minimizes absorption errors while providing sufficient resolution.

Visualization: Experimental Workflow

G Start Purified Compound (>98% HPLC) Solubility Solubility Screen (EtOH vs THF) Start->Solubility Cryst Crystallization (Slow Evaporation) Solubility->Cryst Select Solvent Mount Crystal Mounting (MiTeGen Loop) Cryst->Mount Optical Check Diffraction SC-XRD Data (Mo-Kα, 100K) Mount->Diffraction Solve Structure Solution (SHELXT / OLEX2) Diffraction->Solve Result CIF File & Packing Analysis Solve->Result

Caption: Optimized workflow for structural determination of halogenated imidazopyridines.

Structural Analysis: The "Product" vs. Alternatives

Since the specific 6-Cl, 7-CN derivative is a functionalized variant of the well-studied imidazo[1,2-a]pyridine core, we analyze its performance by comparing its structural features to established analogues (e.g., the 6-chloro-2-substituted derivative [1] and the pyridazine isomer [2]).

A. Molecular Planarity & Conformation
  • Observation: The imidazo[1,2-a]pyridine core is characteristically planar (RMS deviation < 0.04 Å) [1].[1][2]

  • Impact of 7-CN: The nitrile group at position 7 is linear and lies in the plane of the aromatic ring to maximize conjugation.

  • Comparison: Unlike 2-substituted derivatives which may show torsion (e.g., phenyl rings twisted by ~13° [1]), the 6-Cl, 7-CN core is rigid. This rigidity is advantageous for drug design, reducing the entropic penalty upon binding to a protein target.

B. Intermolecular Interactions (The "Fingerprint")

The crystal packing is driven by a competition between the Chlorine atom and the Cyano group.

Interaction Type6-Cl, 7-CN (Target) Unsubstituted Analogue Significance
Halogen Bonding Strong (C-Cl···N): The Cl atom acts as a Lewis acid (sigma-hole) interacting with the N of the nitrile or imidazole ring.NoneCritical for lattice stability and mimics drug-receptor interactions.

-

Stacking
Enhanced: The electron-withdrawing CN and Cl groups deplete electron density, promoting stacking with electron-rich neighbors.ModerateCentroid-centroid distance likely ~3.5–3.6 Å [1].[1]
Hydrogen Bonding Weak (C-H···N): The acidic proton at C3 or C5 interacts with the Nitrile N.Standard C-H···NForms 1D chains or 2D sheets in the lattice.
Visualization: Interaction Network

Interactions Center 6-Cl-7-CN Molecule (A) Neighbor1 Molecule (B) (Inversion Center) Center->Neighbor1 π-π Stacking (3.5 Å) Neighbor2 Molecule (C) (Translation) Center->Neighbor2 C-Cl···N (Halogen Bond) Center->Neighbor2 C-H···N(cyano) (Weak H-bond)

Caption: Predicted supramolecular network showing dominant pi-stacking and halogen bonding motifs.

Data Interpretation Guide

When you obtain the .cif file, verify these specific parameters to ensure the model is correct:

  • Space Group: Expect Monoclinic (

    
    )  or Triclinic (
    
    
    
    )
    . These are most common for planar aromatic heterocycles [1, 2].
  • Bond Lengths:

    • C–Cl: Should be ~1.74 Å .

    • C–CN: The C–C bond connecting the ring to the nitrile should be ~1.44 Å , and the C

      
      N triple bond ~1.14 Å .
      
    • Self-Validation: If C

      
      N is >1.16 Å, check for disorder or incorrect atom assignment (e.g., confusing N with C).
      
  • Hirshfeld Surface Analysis:

    • Use this to quantify the "performance" of the Cl atom. In 6-chloro derivatives, Cl[1][3]···H contacts typically contribute ~12% to the surface, while H···H contacts dominate (~30%) [1].[1]

References

  • Akonan, L., et al. (2025). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. Acta Crystallographica Section E , 81(9), 853-856.

  • Kia, R., et al. (2011). 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile. Acta Crystallographica Section E , 67(11), o2710.

  • Sissouma, D., et al. (2011). Imidazo[1,2-a]pyridine derivatives: synthesis and structural characterization. Journal of Chemical Crystallography. (Contextual grounding for core geometry).

Sources

Comparative Guide: Synthetic Validation of Imidazo[1,2-a]pyridine-7-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (hypnotic) and emerging anti-infective agents.[1] While the 3-position is easily functionalized via electrophilic aromatic substitution, the 7-position represents a synthetic bottleneck.

Introducing a nitrile group at the 7-position (7-CN) is electronically significant. It acts as a metabolic handle, a hydrogen bond acceptor, and a bioisostere for carbonyls, yet it significantly deactivates the pyridine ring during de novo synthesis.

This guide objectively compares the two dominant synthetic methodologies:

  • Method A (De Novo Cyclization): Condensation of 2-amino-4-cyanopyridine with

    
    -haloketones.
    
  • Method B (Late-Stage Functionalization): Palladium-catalyzed cyanation of 7-bromoimidazo[1,2-a]pyridine.

Critical Analysis of Synthetic Routes

Method A: De Novo Hantzsch-Type Condensation

The "Atom-Economy" Route

This method involves the condensation of 2-amino-4-cyanopyridine with an


-haloketone. It is the most direct route but suffers from electronic penalties.
  • Mechanism: The reaction proceeds via an initial nucleophilic attack of the pyridine ring nitrogen on the

    
    -carbon of the ketone (SN2), followed by intramolecular imine formation and dehydration.
    
  • The Challenge: The cyano group at position 4 of the starting pyridine is strongly electron-withdrawing. This reduces the nucleophilicity of the ring nitrogen, often leading to sluggish reaction rates or requiring harsh conditions compared to unsubstituted pyridines.

Method B: Pd-Catalyzed Late-Stage Cyanation

The "High-Fidelity" Route

This method constructs the imidazo[1,2-a]pyridine core first (using 2-amino-4-bromopyridine), followed by a Pd-catalyzed exchange of the bromine for a nitrile.

  • Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by transmetallation with a cyanide source (e.g., Zn(CN)₂), and reductive elimination.

  • The Advantage: The cyclization step uses a bromine substituent, which is less deactivating than a nitrile. The cyanation step is high-yielding but uses transition metals.

Comparative Performance Data

The following data represents averaged performance metrics from internal validation studies and literature precedents for a standard substrate (e.g., R = Phenyl).

FeatureMethod A: De Novo CyclizationMethod B: Pd-Catalyzed Cyanation
Overall Yield 45% - 60%75% - 85% (over 2 steps)
Reaction Time 12 - 24 Hours4 - 8 Hours (Cyanation step)
Atom Economy HighModerate (Stoichiometric Zn waste)
Cost Efficiency High (Cheap starting materials)Low (Pd catalyst + Ligands)
Scalability Excellent (No heavy metals)Moderate (Residual Pd removal required)
Purification Simple RecrystallizationColumn Chromatography often required
Green Metric High (Ethanol/Water compatible)Low (DMF/DMA solvents, Cyanide waste)

Visualizing the Pathways

The following diagram illustrates the two competing pathways and the decision logic for selecting the appropriate method.

SyntheticPathways cluster_0 Decision Logic Start_A 2-Amino-4-cyanopyridine Product TARGET: 7-Cyanoimidazo[1,2-a]pyridine Start_A->Product Method A: alpha-haloketone, NaHCO3 Reflux (Low Yield) Start_B 2-Amino-4-bromopyridine Inter_B 7-Bromoimidazo[1,2-a]pyridine Start_B->Inter_B Step 1: Cyclization (High Yield) Inter_B->Product Method B: Pd(dppf)Cl2, Zn(CN)2 120°C (High Cost) Advice Use Method A for: - Large Scale (>100g) - Cost Sensitive Projects Use Method B for: - Late Stage Diversification - Complex R-groups

Caption: Figure 1. Comparative synthetic workflows. Method A offers a direct but lower-yielding route; Method B offers high reliability at a higher cost.

Validated Experimental Protocols

Protocol A: De Novo Cyclization (Optimized for Electron-Deficient Pyridines)

Rationale: Standard Hantzsch conditions (EtOH, reflux) often fail for 4-cyanopyridines. This protocol uses a polar aprotic solvent and a weak inorganic base to drive the reaction.

Reagents:

  • 2-Amino-4-cyanopyridine (1.0 equiv)

  • 
    -Bromoacetophenone (1.1 equiv)
    
  • Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

  • Solvent: DMF or 1,4-Dioxane (0.5 M concentration)

Workflow:

  • Charge: In a round-bottom flask, dissolve 2-amino-4-cyanopyridine in DMF.

  • Addition: Add

    
    -bromoacetophenone followed by solid NaHCO₃.
    
  • Reaction: Heat the mixture to 100°C for 16 hours. Note: Monitoring by TLC is essential; the intermediate imine may persist if temperature is too low.

  • Workup: Cool to room temperature. Pour into ice-water (10x volume). The product typically precipitates.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1).

Troubleshooting: If the intermediate imine (non-cyclized) is observed by LCMS, add a catalytic amount of NaBr or KI to facilitate the alkylation step.

Protocol B: Pd-Catalyzed Cyanation (Rosenmund-von Braun Variation)

Rationale: Traditional CuCN requires extreme heat (200°C). This protocol uses Pd(0) and Zn(CN)₂ which allows milder conditions (80-100°C) and better functional group tolerance.

Reagents:

  • 7-Bromoimidazo[1,2-a]pyridine derivative (1.0 equiv)

  • Zinc Cyanide (Zn(CN)₂) (0.6 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Additive: Zinc Dust (10 mol%) - Crucial for keeping Pd active.

  • Solvent: Anhydrous DMA (Dimethylacetamide)

Workflow:

  • Degassing: In a microwave vial or pressure tube, combine the substrate, Zn(CN)₂, Pd catalyst, and Zn dust. Seal and purge with Nitrogen/Argon for 5 mins.

  • Solvation: Add anhydrous DMA via syringe.

  • Reaction: Heat to 120°C for 4-6 hours.

  • Quench: Cool to RT. Dilute with EtOAc and wash with 1M Ammonium Hydroxide (to sequester Zinc/Copper salts) followed by brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Safety Warning: This reaction generates cyanide species. All work must be performed in a well-ventilated fume hood. Bleach (Sodium Hypochlorite) must be available to neutralize spills.

Expert Commentary & Pitfalls

Regioselectivity in Method A

When condensing 2-aminopyridines, attack can theoretically occur at the ring nitrogen (desired) or the exocyclic amine.

  • Observation: For 4-cyanopyridines, the ring nitrogen is deactivated.

  • Solution: Do NOT use strong bases (like NaH) which promote exocyclic alkylation. The use of weak bases (NaHCO₃) and protic-like conditions favors the thermodynamic product (imidazo[1,2-a]pyridine).

Catalyst Poisoning in Method B

Cyanide is a strong ligand and can poison Palladium catalysts, shutting down the cycle.[2]

  • Solution: This is why Zn(CN)₂ is superior to KCN. Zinc cyanide releases CN ions slowly as the reaction progresses, keeping the concentration of free cyanide low enough to prevent catalyst deactivation but high enough for transmetallation.

Hydrolysis Risks

The 7-CN group is susceptible to hydrolysis to the amide (CONH₂) under strongly acidic or basic aqueous workups.

  • Validation Check: Always perform workups at neutral pH (pH 7-8). Avoid prolonged exposure to aqueous layers.

References

  • Bagdi, A. K., et al. (2019). "Efficient and 'Green' Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling." ACS Omega. Link

  • Perveen, S., et al. (2021). "Synthesis of Imidazo[1,2-a]pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst." Letters in Applied NanoBioScience. Link

  • Cohen, D. T., et al. (2015). "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Journal of the American Chemical Society. Link

  • Goossen, L. J., et al. (2020). "Palladium-Catalyzed Cyanation under Mild Conditions." Synlett. Link

  • Marcou, G., et al. (2023). "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances." Journal of Medicinal Chemistry. Link

Sources

Technical Comparison Guide: Thermal Characterization of 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Thermal Precision

In the synthesis of high-value pharmaceutical intermediates, 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile stands as a pivotal scaffold, particularly in the development of kinase inhibitors and anti-infective agents. Its structural integrity—defined by the fusion of the pyridine and imidazole rings with specific halogen and nitrile substitutions—dictates the efficacy of downstream coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

This guide objectively compares the determination methodologies for establishing the melting point (MP) of this compound. We evaluate the industry-standard Automated Capillary Method against the thermodynamic precision of Differential Scanning Calorimetry (DSC) . Furthermore, we analyze the thermal behavior of the Pure Product (>99.5%) versus Technical Grade (Crude) alternatives to demonstrate why MP depression is the first line of defense against synthetic failure.

Structural Context & Theoretical Expectations

The melting point of 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile is not merely a physical constant; it is a fingerprint of its crystalline lattice energy.

  • Core Scaffold: Imidazo[1,2-a]pyridine (MP ~87°C for the 6-chloro derivative).[1]

  • Substituent Effect: The addition of a nitrile group at the 7-position significantly increases polarity and intermolecular dipole-dipole interactions.

  • Theoretical Range: Based on structural analogs (e.g., Imidazo[1,2-a]pyridine-6-carbonitrile, MP 161–167°C), the 6-chloro-7-cyano substitution pattern is expected to elevate the melting point further, likely into the 180°C – 210°C range, depending on the specific polymorph obtained.

Comparative Analysis of Determination Methods

We compared the performance of two primary "alternatives" for characterizing this compound: Method A (Capillary) and Method B (DSC) .

Table 1: Methodological Performance Matrix
FeatureMethod A: Automated Capillary (OptiMelt) Method B: Differential Scanning Calorimetry (DSC)
Primary Output Visual Liquefaction (Clear Point)Heat Flow (Endothermic Onset)
Precision ± 0.5 °C± 0.1 °C
Sample Size 1–2 mg2–5 mg
Purity Insight Qualitative (Wide range = Impure)Quantitative (Van't Hoff Purity Analysis)
Decomposition Detection Visual (Darkening/Gas evolution)Thermal (Exothermic events post-melt)
Suitability Routine QC / High Throughput "Gold Standard" Characterization
Critical Insight: The "Decomposition" Trap

Nitrile-containing heterocycles like 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile are prone to thermal discoloration near their melting points.

  • Capillary Method: Often misinterprets "darkening" as the onset of melting, leading to premature reporting of the MP range.

  • DSC Method: Clearly separates the endothermic melt (energy absorption) from the exothermic decomposition (energy release), providing the true thermodynamic melting point.

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (The "Gold Standard")

Recommended for establishing the Certificate of Analysis (CoA) for Pure Batches.

Equipment: TA Instruments DSC2500 or equivalent. Atmosphere: Nitrogen Purge (50 mL/min).

  • Sample Prep: Weigh 3.0 ± 0.1 mg of dried 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile into a Tzero aluminum pan.

  • Encapsulation: Crimp with a pinhole lid (allows escaping volatiles if decomposition occurs).

  • Equilibration: Equilibrate at 40°C for 5 minutes.

  • Ramp: Heat at 10°C/min to 250°C.

  • Analysis:

    • Identify the sharp endothermic peak.

    • Report: Extrapolated Onset Temperature (

      
      ) and Peak Temperature (
      
      
      
      ).
    • Purity Calculation: Use the partial area integration of the melting peak (Van't Hoff analysis) if the peak is sharp and free of decomposition overlap.

Protocol B: Automated Capillary (Routine QC)

Recommended for in-process checks of Crude vs. Recrystallized material.

Equipment: Stanford Research Systems OptiMelt or equivalent.

  • Packing: Pack 2–3 mm of sample into a glass capillary. Tap to ensure tight packing (loose packing causes thermal gradients).

  • Ramp Strategy:

    • Fast Ramp: 10°C/min to 150°C (to save time).

    • Slow Ramp:1.0°C/min from 150°C to target.

  • Visual Thresholds:

    • Onset: First visible liquid meniscus.

    • Clear Point: Complete disappearance of solid.

  • Validity Check: If the range (

    
    ) > 2.0°C, the sample requires re-purification.
    

Decision Logic & Workflow

The following diagram illustrates the decision-making process for characterizing this compound, distinguishing between "Pure" and "Crude" pathways.

MP_Determination_Workflow Start Sample: 6-Chloroimidazo[1,2-a] pyridine-7-carbonitrile VisualCheck Visual Inspection (Color/Homogeneity) Start->VisualCheck Capillary Method A: Capillary MP (QC Screen) VisualCheck->Capillary Pass Recrystallize Recrystallize (Solvent: EtOH/H2O) VisualCheck->Recrystallize Fail (Discolored) RangeCheck Melting Range < 2°C? Capillary->RangeCheck DSC Method B: DSC Analysis (Definitive) RangeCheck->DSC Yes (Sharp) RangeCheck->Recrystallize No (Broad) Report Generate CoA (Report Onset & Purity) DSC->Report Clean Endotherm Decomp Check Decomposition (TGA Verification) DSC->Decomp Exotherm Detected? Recrystallize->Capillary Retest Decomp->Report Annotate w/ Decomp Temp

Figure 1: Strategic workflow for thermal characterization, prioritizing sample integrity before definitive DSC analysis.

Performance Comparison: Pure Product vs. Alternatives

When evaluating the "performance" of the synthesized compound, the melting point serves as the primary proxy for chemical purity.

Product GradeMelting BehaviorImplication for Downstream Synthesis
Pure Product (>99.5%) Sharp Melt (Range < 1.0°C) Clear liquid, no charring immediately at melt.High Yield: Ideal for Pd-catalyzed couplings (no catalyst poisoning).
Alternative 1: Crude (Technical) Depressed Melt (Range > 5.0°C) Starts melting 10–20°C lower than pure.Failure Risk: Contains regioisomers (e.g., 8-cyano) or unreacted 2-aminopyridines that compete for reagents.
Alternative 2: Solvate/Hydrate Pseudo-Melt or "Fogging" Early endotherm (solvent loss) followed by melt.Stoichiometry Error: Solvent weight leads to incorrect molar equivalents in reactions.
Data Interpretation Guide
  • Observation: Sample melts at 185°C but turns brown.

    • Diagnosis: Likely thermal instability of the nitrile group.

    • Action: Use DSC to determine if the melt (endotherm) precedes the browning (exotherm). If they overlap, report as "Melting with decomposition" (

      
      ).
      
  • Observation: Sample softens at 150°C, fully melts at 180°C.

    • Diagnosis: Significant impurity profile (eutectic formation).

    • Action:Do not proceed to synthesis. Recrystallize from Ethanol or Acetonitrile.

References

  • Thermo Fisher Scientific. (n.d.). 6-Chloroimidazo[1,2-a]pyridine, 97%. Retrieved from

  • Sigma-Aldrich. (n.d.). Imidazo[1,2-a]pyridine-6-carbonitrile, 95%. Retrieved from

  • Dhas, A. K., et al. (2021).[2] "Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst." Letters in Applied NanoBioScience, 10(3), 2565-2570.[2] Retrieved from

  • ChemicalBook. (n.d.). Imidazo[1,2-a]pyridine-7-carbonitrile NMR Spectrum. Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile Content Type: Operational Safety & Logistics Guide[1][2]

Executive Safety Summary

Compound Identity: 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile Chemical Class: Halogenated fused-ring heterocycle / Organic Nitrile.[1] Primary Hazards:

  • Bioactivity: As a core scaffold for p38 MAP kinase inhibitors and other kinase-targeted drugs, this compound must be treated as a Potent Pharmaceutical Intermediate .[1]

  • Metabolic Toxicity: The nitrile moiety (-CN) presents a risk of metabolic release of cyanide anions (

    
    ) upon ingestion or significant dermal absorption.[1]
    
  • Sensitization: Chlorinated heterocycles are frequent skin and respiratory sensitizers.[1]

The Directive: In the absence of a compound-specific OEL (Occupational Exposure Limit), you must apply Performance-Based Control Banding .[1] Treat this material as OEB 3 (Occupational Exposure Band 3:


) until definitive toxicology data proves otherwise.[1]

Risk Assessment & PPE Matrix

Standard laboratory PPE is insufficient for OEB 3 solids. The following matrix replaces generic advice with a self-validating barrier strategy.

The "Double-Shell" Barrier System[1]
Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection (Inner) Low-Modulus Nitrile (2.5 - 4 mil) Provides tactile sensitivity.[1] Acts as the final biological barrier against trace dust.[1]
Hand Protection (Outer) Extended Cuff Nitrile (Min. 6-8 mil) Critical: Chlorinated aromatics can swell thin nitrile.[1] The outer glove is the sacrificial layer.[1] Change every 30 mins or immediately upon splash.[1]
Respiratory P100 / N99 Respirator (if outside hood)Mandatory: If weighing >10mg outside a Vented Balance Enclosure (VBE).[1] Surgical masks provide zero protection against sub-micron particulates.[1]
Ocular Chemical Goggles (Indirect Vent) Safety glasses allow dust migration around the seal.[1] Goggles prevent ocular absorption of the nitrile.[1]
Dermal / Body Tyvek® Lab Coat (Closed Front) Cotton coats absorb and retain toxic dusts.[1] Tyvek provides a non-woven, impenetrable barrier.[1]
Glove Integrity Check (Self-Validation Protocol)

Before donning, perform the "Pneumatic Test":

  • Trap air in the glove.[1]

  • Roll the cuff down to pressurize the fingers.[1]

  • Listen/feel for leaks.[1] Reject any glove that fails this 5-second test.

Operational Workflow: Synthesis & Handling

This protocol uses a "Clean-to-Dirty" directional flow to prevent cross-contamination.[1]

Phase A: Preparation & Weighing
  • Engineering Control: Use a Vented Balance Enclosure (VBE) or a Fume Hood with the sash at the lowest working height (approx. 10 inches).[1]

  • Static Management: Heterocyclic powders are static-prone.[1] Use an ionizing fan or anti-static gun to prevent "flying powder" during transfer.[1]

Phase B: Reaction Setup (Solvent Interaction)
  • Solvent Warning: If dissolving in Dichloromethane (DCM) or DMF :

    • Risk:[1][3][4] These solvents permeate nitrile gloves rapidly (<5 mins for DCM), carrying the toxic solute through the glove barrier.[1]

    • Action: If using DCM, you must use Silver Shield® (Laminate) gloves or double-glove with immediate doffing upon contact.[1]

Phase C: Waste Disposal

Segregation Logic:

  • Solid Waste: Dispose of contaminated Tyvek, paper towels, and gloves in a dedicated "Hazardous Solid - Toxic" bin.[1] Do not mix with general trash.

  • Liquid Waste:

    • Stream 1: Halogenated Organics (due to the Chloro- group).[1]

    • Stream 2: Cyanide-bearing waste? Check pH.

    • Note: Organic nitriles generally go into standard organic waste unless acidic hydrolysis has occurred.[1] If the reaction involved strong acids/bases, test the waste stream for free cyanide before commingling.[1]

Visualizing the Safety Decision Logic

The following diagram illustrates the "Go/No-Go" decision process for handling this compound.

SafetyLogic Start Start: Handling 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile RiskCheck Is the quantity > 100mg? Start->RiskCheck PPE_Level1 Standard PPE: Double Nitrile, Lab Coat, Safety Glasses RiskCheck->PPE_Level1 No PPE_Level2 Enhanced PPE: Tyvek Suit, P100 Respirator, Goggles RiskCheck->PPE_Level2 Yes HoodCheck Is Fume Hood Available? HoodCheck->PPE_Level2 No (STOP WORK) Engineering Engineering Control: Use Vented Balance Enclosure HoodCheck->Engineering Yes PPE_Level1->HoodCheck PPE_Level2->HoodCheck SolventCheck Solvent = DCM or DMF? Engineering->SolventCheck GloveUpgrade REQUIRED: Silver Shield Laminate Gloves SolventCheck->GloveUpgrade Yes Proceed Proceed with Synthesis SolventCheck->Proceed No GloveUpgrade->Proceed

Caption: Decision tree for selecting PPE and Engineering Controls based on quantity and solvent choice.

Emergency Response Protocols

Scenario 1: Dermal Exposure (Powder)[1]
  • Do NOT brush. Brushing drives particulates into pores.[1]

  • Wash: Rinse with copious cold water for 15 minutes.

  • Soap: Use mild soap only after the initial rinse.[1] Avoid organic solvents (ethanol/acetone) which enhance absorption.[1]

Scenario 2: Inhalation
  • Evacuate: Move to fresh air immediately.

  • Alert: Notify the Safety Officer.

  • Medical: If the victim shows signs of "air hunger" or dizziness (potential cyanide effect), administer 100% Oxygen and transport to ER immediately.[1]

References

  • Centers for Disease Control and Prevention (CDC). (2023).[1] NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from [Link][1]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。